2-Chlorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCBZCMSYUSCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044979 | |
| Record name | 2-Chlorobenzenesulfonamide | |
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Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-82-6 | |
| Record name | 2-Chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorobenzenesulfonamide | |
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| Record name | o-Chlorobenzenesulfonamide | |
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| Record name | Benzenesulfonamide, 2-chloro- | |
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| Record name | 2-Chlorobenzenesulfonamide | |
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| Record name | o-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.415 | |
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| Record name | O-CHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BT2I28A0C | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorobenzenesulfonamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities based on the broader class of sulfonamides.
Core Properties of this compound
This compound, with the CAS number 6961-82-6 , is a white to light yellow crystalline powder.[1][2][3] It serves as a versatile building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of various pharmaceuticals, particularly sulfonamide antibiotics, and agrochemicals like herbicides and pesticides.[1][2]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| CAS Number | 6961-82-6 | [1][2] |
| Molecular Formula | C₆H₆ClNO₂S | [1][3] |
| IUPAC Name | 2-chlorobenzene-1-sulfonamide | [3] |
| Property | Value | Source(s) |
| Molecular Weight | 191.64 g/mol | [1] |
| Melting Point | 189-193 °C | [1] |
| Appearance | White to light yellow powder/crystals | [1][3] |
| Purity (by HPLC) | ≥ 97.5% | [3] |
| Solubility | Soluble in organic solvents. | [1] |
| Spectral Data | Description |
| ¹³C NMR | Spectral data is available and has been referenced. |
| Mass Spectrometry | The compound has been characterized by mass spectrometry. |
| Infrared (IR) Spectroscopy | IR spectral data is available. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections outline standard experimental procedures.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 2-chlorobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard procedure for the formation of primary sulfonamides.[4]
Materials and Reagents:
-
2-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Ice
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for assessing the purity of this compound and for its quantification in various matrices.[1][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5] The exact composition may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural class as a sulfonamide suggests potential mechanisms of action based on well-characterized members of this family. Sulfonamides are known to act as inhibitors of two key enzymes: dihydropteroate synthase in bacteria and carbonic anhydrase in mammals.
Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial activity of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][7][8] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of these drugs.[7][9] The sulfonamide molecule mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[][7]
Inhibition of Carbonic Anhydrase (CA)
Certain sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] These enzymes are involved in various physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[10][12] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications, for instance, in the treatment of glaucoma by reducing aqueous humor production.[10][12]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. The provided experimental protocols for its synthesis and analysis offer a foundation for its use in research and industrial applications. While direct evidence for its involvement in specific signaling pathways is limited, its structural classification as a sulfonamide provides a strong basis for predicting its potential biological activities as an inhibitor of dihydropteroate synthase or carbonic anhydrase. Further research into the specific biological targets of this compound and its derivatives will be crucial for the development of novel therapeutic agents.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. chemimpex.com [chemimpex.com]
- 3. L09082.06 [thermofisher.com]
- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
2-Chlorobenzenesulfonamide molecular structure and weight
An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Molecular Structure, Properties, and Synthetic Protocols
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a sulfonamide group and a chlorine atom attached to a benzene ring, imparts specific reactivity that makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for researchers and professionals in the field of drug development.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.64 g/mol | [1][2][3] |
| CAS Number | 6961-82-6 | [1] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 189-193 °C | [2][3] |
| Linear Formula | ClC₆H₄SO₂NH₂ | [3] |
| SMILES String | NS(=O)(=O)c1ccccc1Cl | [3] |
| InChI Key | JCCBZCMSYUSCFM-UHFFFAOYSA-N | [3] |
Below is a two-dimensional diagram representing the molecular structure of this compound.
Caption: 2D representation of the this compound molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorosulfonation of chlorobenzene followed by amination. The following is a plausible experimental protocol.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Ammonium hydroxide (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Chlorosulfonation: In a round-bottom flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath. Slowly add chlorobenzene (1 equivalent) dropwise to the cooled acid while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the 2-chlorobenzenesulfonyl chloride.
-
Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chlorobenzenesulfonyl chloride.
-
Amination: Dissolve the crude 2-chlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone). Add this solution dropwise to a stirred, cooled (0°C) solution of concentrated ammonium hydroxide.
-
Product Isolation: Stir the reaction mixture for 1-2 hours at room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
-
Expected Peaks: Characteristic absorption bands for the sulfonamide group (N-H stretching, S=O stretching) and the chloro-substituted benzene ring (C-Cl stretching, C=C stretching) should be observed.
2. X-ray Crystallography:
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Methodology: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[3] A selected crystal is mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern is collected and analyzed to solve the crystal structure.
Role in Drug Development
While this compound's own biological activity is not extensively documented, it is a key precursor for the synthesis of various biologically active sulfonamides. The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial, diuretic, and hypoglycemic agents.
Caption: Role of this compound as a synthetic intermediate.
The structural modifications of this compound, typically at the sulfonamide nitrogen, can lead to the development of novel compounds with specific therapeutic properties. This makes it a valuable starting material for drug discovery and development pipelines.
References
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this compound with high purity and yield is crucial for the successful development of new chemical entities. This guide explores three principal synthetic strategies commencing from readily available starting materials: chlorobenzene, 2-chloroaniline, and 2-chlorobenzenesulfonic acid. Each route is evaluated based on its efficiency, regioselectivity, and scalability.
Synthetic Pathways
The synthesis of this compound predominantly proceeds through the key intermediate, 2-chlorobenzenesulfonyl chloride. The subsequent amination of this intermediate yields the final product. The following sections detail the synthesis of 2-chlorobenzenesulfonyl chloride from different precursors.
Synthesis Starting from 2-Chloroaniline (Route A)
This is often the preferred method due to its high regioselectivity, ensuring the formation of the desired ortho isomer. The synthesis involves two main steps: the diazotization of 2-chloroaniline followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.
Synthesis Starting from Chlorobenzene (Route B)
This route involves the direct chlorosulfonation of chlorobenzene. A significant challenge with this method is controlling the regioselectivity, as the reaction tends to yield a mixture of ortho and para isomers, with the para isomer typically being the major product[1][2]. Achieving a high yield of the desired ortho isomer is difficult.
Synthesis Starting from 2-Chlorobenzenesulfonic Acid (Route C)
This is a straightforward route if the starting material is commercially available or can be synthesized efficiently. The process involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amination.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations.
General Experimental Workflow
The general workflow for the synthesis, regardless of the starting material, involves the formation of the sulfonyl chloride intermediate, followed by amination and purification of the final product.
Protocol for Route A: From 2-Chloroaniline
Step 1: Diazotization of 2-Chloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of 2-chloroaniline (1.0 eq) in concentrated hydrochloric acid and water is prepared.
-
The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Reaction to form 2-Chlorobenzenesulfonyl chloride
-
In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 5-10 °C.
-
A catalytic amount of copper(I) chloride (CuCl) is added to this solution.
-
The cold diazonium salt solution from Step 1 is added slowly to the sulfur dioxide solution, maintaining the temperature below 15 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.
-
The mixture is then poured onto crushed ice, and the crude 2-chlorobenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 3: Amination of 2-Chlorobenzenesulfonyl chloride
-
The crude 2-chlorobenzenesulfonyl chloride is dissolved in a suitable solvent like tetrahydrofuran or acetone.
-
The solution is cooled to 0-10 °C in an ice bath.
-
Concentrated aqueous ammonia (a significant excess) is added dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.
-
The reaction mixture is then poured into cold water to precipitate the crude this compound.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data
The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | -2 to 0 | 208-210 |
| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 28-30 | 134-136 (10 mmHg) |
| This compound | C₆H₆ClNO₂S | 191.64 | 186-189[3][4][5] | - |
Table 2: Typical Reaction Conditions and Yields for Route A
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Diazotization | NaNO₂, HCl | 0-5 | 0.5-1 | >95 (in solution) |
| Sandmeyer Reaction | SO₂, CuCl, Acetic Acid | 5-15 | 1-2 | 70-85 |
| Amination | Aqueous NH₃ | 0-10 | 1-2 | 85-95 |
| Overall Yield | ~60-75 |
Conclusion
The synthesis of this compound can be achieved through several pathways. The route starting from 2-chloroaniline offers the most reliable and regioselective method for obtaining the desired ortho isomer in good overall yield. The chlorosulfonation of chlorobenzene is a less favorable approach due to the formation of isomeric mixtures that are difficult to separate. The synthesis from 2-chlorobenzenesulfonic acid is a viable alternative if the starting material is readily accessible. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient and successful synthesis of this important chemical intermediate.
References
The Chemical Reactivity Profile of 2-Chlorobenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chlorobenzenesulfonamide. It covers its synthesis, key reactions, degradation pathways, and biological significance, with a focus on providing practical information for laboratory applications.
Core Properties of this compound
This compound is a versatile halogenated sulfonamide derivative. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is largely defined by the interplay between the electron-withdrawing sulfonyl chloride group and the chloro-substituted benzene ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.64 g/mol | [1] |
| CAS Number | 6961-82-6 | [1] |
| Melting Point | 189-193 °C | [1] |
| Appearance | White to light yellow powder | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the ammonolysis of 2-chlorobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
General Experimental Protocol: Ammonolysis of 2-Chlorobenzenesulfonyl Chloride
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (for acidification)
-
Ice
Procedure:
-
Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
References
An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactivity of the sulfonamide group and the influence of the ortho-chloro substituent on the benzene ring. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its primary mechanism of action as a carbonic anhydrase inhibitor.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder or crystals | [1][3][4] |
| Melting Point | 189-193 °C | [1][4][5] |
| Boiling Point | 316.85 °C (Predicted) | [6] |
| Water Solubility | log10(S) = -2.42 mol/L (Predicted) | [6] |
| Solubility in Organic Solvents | Exhibits excellent solubility in organic solvents. | [1][2] |
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [1][2][4] |
| Molecular Weight | 191.64 g/mol | [1][2][4] |
| CAS Number | 6961-82-6 | [2][4] |
| pKa | Not experimentally determined. Sulfonamide group is acidic. | |
| InChI Key | JCCBZCMSYUSCFM-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)N)Cl | [4] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the N-H stretching of the sulfonamide group, S=O stretching, and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra would provide detailed information about the structure, with chemical shifts influenced by the chloro and sulfonamide substituents on the benzene ring.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 2-chlorobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard procedure for the formation of primary sulfonamides.
Materials and Reagents:
-
2-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Hydrochloric acid (for acidification)
-
Ice
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with a concentrated aqueous solution of ammonia. The flask is cooled in an ice bath.
-
Addition of Sulfonyl Chloride: 2-Chlorobenzenesulfonyl chloride is dissolved in a suitable water-immiscible organic solvent (e.g., diethyl ether) and added dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.
-
Washing: The combined organic extracts are washed with water and then with a dilute acid (e.g., hydrochloric acid) to remove any remaining ammonia.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Characterization: The identity and purity of the synthesized this compound should be confirmed by measuring its melting point and by spectroscopic methods (NMR, IR, and Mass Spectrometry).
Caption: Synthetic and purification workflow for this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
While this compound is primarily a synthetic intermediate, its structural motif is common in a class of drugs known as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.
The sulfonamide group is crucial for the inhibitory activity. The proposed mechanism of action involves the binding of the deprotonated sulfonamide to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition by this compound.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary biological relevance lies in its potential to act as a carbonic anhydrase inhibitor, a mechanism of action shared by many important therapeutic agents. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in drug discovery and development, as well as in the synthesis of novel chemical entities. Further experimental validation of its predicted properties and exploration of its biological activities are warranted to fully elucidate its potential.
References
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CAS 6961-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzenesulfonamide, a halogenated aromatic sulfonamide, has carved a niche for itself in the landscape of chemical synthesis, serving as a versatile intermediate in the development of a range of commercially significant molecules. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details a standard laboratory-scale synthesis protocol and delves into the broader context of its applications, particularly as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. While its direct biological activity is not extensively documented in publicly available literature, this guide explores the known biological activities of structurally related benzenesulfonamide derivatives, offering insights into potential areas of investigation for this compound.
Introduction
Benzenesulfonamides represent a cornerstone of medicinal and agricultural chemistry. The introduction of a chlorine atom at the ortho-position of the benzene ring in this compound imparts unique reactivity and physical properties, making it a valuable building block in organic synthesis. Its utility lies in its ability to readily undergo reactions at the sulfonamide group, enabling the construction of more complex molecular architectures. This guide aims to consolidate the available scientific information on this compound, providing a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily accessible historical accounts of organic chemistry. However, its characterization appears in the scientific literature as early as the mid-20th century. A notable early reference is a 1956 publication in the Journal of the American Chemical Society by Gabriello Illuminati, which reports a melting point for the compound, suggesting its availability and study by that time.
The broader history of sulfonamides dates back to the early 20th century, with the groundbreaking discovery of their antibacterial properties by Gerhard Domagk in the 1930s, which ushered in the era of sulfa drugs. The subsequent exploration of a vast array of substituted benzenesulfonamides, including halogenated derivatives like this compound, was a natural progression in the quest for novel therapeutic agents and other industrially important chemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 6961-82-6 | [1] |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.64 g/mol | [1] |
| Melting Point | 186-188 °C | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Crystal Structure | Monoclinic, space group Cc | [2] |
Synthesis
The most common and straightforward method for the laboratory-scale synthesis of this compound is the ammonolysis of 2-chlorobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add excess aqueous ammonia (e.g., 5-10 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white crystalline solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the presence and integration of aromatic and amine protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
FT-IR: To detect the characteristic vibrational frequencies of the sulfonamide (S=O and N-H stretching) and C-Cl bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds, primarily due to the reactivity of its sulfonamide group.
-
Pharmaceuticals: It serves as a precursor for the synthesis of certain sulfonamide antibiotics and other therapeutic agents. The sulfonamide moiety is a well-established pharmacophore.
-
Agrochemicals: It is utilized in the preparation of some herbicides and pesticides.
-
Dyes and Pigments: The presence of the sulfonamide group can enhance the properties of dyes, such as their stability and solubility.
Biological Activity and Signaling Pathways (of Related Compounds)
While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of benzenesulfonamide derivatives has been the subject of significant research in drug discovery.
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and other conditions. The primary interaction involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.
-
Anticancer Activity: Various benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.
-
Antibacterial Activity: The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of nucleotides and amino acids, leading to bacteriostasis.
General Signaling Pathway for Sulfonamide Antibacterial Action
Caption: Generalized mechanism of action for sulfonamide antibiotics.
Conclusion
This compound is a valuable and versatile chemical intermediate with a history rooted in the broader development of sulfonamide chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important building block in the production of pharmaceuticals, agrochemicals, and dyes. While its own biological profile is not extensively characterized, the well-documented activities of related benzenesulfonamide derivatives suggest that this compound and its derivatives could be interesting candidates for future biological screening and drug discovery efforts. This guide provides a solid foundation of its known properties and synthesis, encouraging further exploration of its potential applications.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The solid-state architecture of a compound is critical in determining its physical and chemical properties, including solubility, stability, and bioavailability, which are pivotal in drug development. This document outlines the key crystallographic data, experimental methodologies for its synthesis and crystal growth, and a detailed examination of the intermolecular forces that govern its three-dimensional arrangement.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its detailed crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₆ClNO₂S |
| Formula Weight | 191.63 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 6.955 (1) |
| b (Å) | 14.848 (3) |
| c (Å) | 7.751 (1) |
| β (°) | 91.51 (1) |
| Volume (ų) | 800.2 (2) |
| Z | 4 |
| Temperature (K) | 299 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.591 |
| Absorption Coefficient (mm⁻¹) | 0.68 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.48 × 0.48 × 0.26 |
| Theta range for data collection (°) | 3.6 to 25.0 |
| Reflections collected | 1598 |
| Independent reflections | 1031 |
| R(int) | 0.008 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R1 = 0.022, wR2 = 0.060 |
| R indices (all data) | R1 = 0.023, wR2 = 0.061 |
Data sourced from the Crystallographic Information File (CIF) of the referenced study.[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-O1 | 1.432 (2) |
| S1-O2 | 1.435 (2) |
| S1-N1 | 1.608 (2) |
| S1-C1 | 1.769 (2) |
| Cl1-C2 | 1.737 (3) |
| C1-C2 | 1.391 (3) |
| C1-C6 | 1.385 (4) |
| C2-C3 | 1.380 (4) |
| C3-C4 | 1.381 (4) |
| C4-C5 | 1.378 (4) |
| C5-C6 | 1.383 (4) |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) |
| O1-S1-O2 | 119.41 (12) |
| O1-S1-N1 | 107.28 (11) |
| O2-S1-N1 | 107.12 (11) |
| O1-S1-C1 | 108.01 (11) |
| O2-S1-C1 | 107.65 (11) |
| N1-S1-C1 | 106.81 (10) |
| C2-C1-S1 | 120.1 (2) |
| C6-C1-S1 | 119.6 (2) |
| C1-C2-Cl1 | 120.0 (2) |
Table 4: Selected Torsion Angles (°)
| Atoms | Angle (°) |
| O1-S1-C1-C2 | 53.0 (2) |
| O2-S1-C1-C6 | -55.8 (2) |
| N1-S1-C1-C2 | -71.2 (2) |
| C1-S1-N1-H11 | 60.0 |
| C1-S1-N1-H12 | -60.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with ammonia.
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzenesulfonyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystalline this compound.
Single Crystal Growth
Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.[1]
Materials:
-
Synthesized this compound
-
Ethanol
Procedure:
-
Dissolve the purified this compound in a minimal amount of ethanol at room temperature to create a saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature.
-
Colorless, well-defined single crystals will form over a period of several days.
X-ray Data Collection and Structure Refinement
Data was collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms on the nitrogen were located from a difference Fourier map and refined with restraints, while other hydrogen atoms were placed in geometrically calculated positions.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of this compound is primarily dictated by a network of intermolecular hydrogen bonds. The sulfonamide group acts as a hydrogen bond donor through the N-H groups and an acceptor through the oxygen atoms.
The molecules are linked into sheets parallel to the ac plane through N—H⋯O hydrogen bonds.[1] Specifically, the amine group forms two distinct hydrogen bonds: N1—H11⋯O1 and N1—H12⋯O2. This hydrogen bonding motif is a common feature in the crystal structures of arylsulfonamides and plays a crucial role in the stability of the crystal lattice.
Beyond the prominent N—H⋯O interactions, other weaker intermolecular contacts, such as C—H⋯O, C—H⋯π, and π-π stacking interactions, are also expected to contribute to the overall crystal packing, as is common in substituted benzenesulfonamides. Hirshfeld surface analysis of similar sulfonamide structures reveals that H⋯H, O⋯H, and C⋯H contacts are significant contributors to the crystal packing. These weaker interactions, although less energetic than classical hydrogen bonds, are numerous and collectively play a vital role in the dense packing of the molecules in the solid state.
Mandatory Visualizations
References
Spectroscopic Analysis of 2-Chlorobenzenesulfonamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ) for 4-Chlorobenzenesulfonamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Aromatic Protons (ortho to SO₂NH₂) |
| 7.66 | Doublet | 2H | Aromatic Protons (ortho to Cl) |
| 7.49 | Singlet (broad) | 2H | -SO₂NH₂ |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule.[1]
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Assignment |
| 138.8 | C-SO₂NH₂ |
| 133.1 | C-Cl |
| 132.5 | Aromatic CH |
| 131.9 | Aromatic CH |
| 129.1 | Aromatic CH |
| 127.4 | Aromatic CH |
Solvent: Not specified in available data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |
| 1580 - 1475 | Medium | C=C stretch (aromatic ring) |
| 1340 - 1310 | Strong | S=O asymmetric stretch (sulfonamide) |
| 1170 - 1150 | Strong | S=O symmetric stretch (sulfonamide) |
| 760 - 740 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.
Table 4: Key Mass Spectrometry Fragments (m/z) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 191 | Moderate | [M]⁺ (Molecular ion) |
| 193 | Lower | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |
| 127 | High | [M - SO₂NH₂]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for solid samples):
-
Approximately 5-25 mg of the solid this compound sample is accurately weighed.[2]
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.[2]
-
The solution is then filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully labeled.
-
An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.
-
For ¹³C NMR, the spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz).
-
The magnetic field is shimmed to achieve homogeneity.
-
Spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.[3]
-
The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[3]
-
The mixture is transferred to a pellet die.
-
The die is placed in a hydraulic press and a pressure of 8-10 tons is applied to form a transparent or translucent pellet.[4]
Instrumentation and Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
The sample is vaporized by heating in a high vacuum environment.[5]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
-
This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.
Mass Analysis and Detection:
-
The resulting ions are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Technical Guide to 2-Chlorobenzenesulfonamide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Chlorobenzenesulfonamide, a key building block in medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.
Introduction to this compound
This compound is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a chlorinated benzene ring and a sulfonamide group, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.[1] In drug discovery and development, it serves as a critical starting material for the synthesis of sulfonamide antibiotics and other therapeutic agents.[1]
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes the product specifications from several key suppliers to aid in the selection of research-grade material.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Chem-Impex | 23155 | ≥ 98% (HPLC) | 6961-82-6 | C₆H₆ClNO₂S | 191.64 | 189-193 |
| Thermo Scientific | L09082 | 98% | 6961-82-6 | C₆H₆ClNO₂S | 191.64 | 187-193 |
| CP Lab Safety (TCI) | C1990 | min 98% (GC) | 6961-82-6 | C₆H₆ClNO₂S | 191.63 | Not Specified |
| Sigma-Aldrich | 538450 | 98% | 6961-82-6 | ClC₆H₄SO₂NH₂ | 191.64 | 189-193 |
Applications in Drug Development
This compound is a valuable precursor in the synthesis of several classes of therapeutic agents, primarily due to the reactivity of the sulfonamide and the chloro-substituted phenyl ring.
Synthesis of Sulfonamide Antibiotics
Sulfonamide drugs are a class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The general workflow for the synthesis of a sulfonamide derivative from a benzenesulfonamide is depicted below.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
The underlying mechanism of action for sulfonamide antibiotics involves the disruption of the folate synthesis pathway in bacteria.
Caption: Mechanism of action of sulfonamide antibiotics.
Synthesis of Celecoxib (COX-2 Inhibitor)
This compound is a key precursor for the synthesis of celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the reaction of a substituted phenylhydrazine, which can be derived from this compound, with a diketone.
Synthesis of Benzothiadiazine Derivatives
Benzothiadiazine derivatives are a class of compounds with a range of biological activities, including diuretic and antihypertensive effects. 2-aminobenzenesulfonamides, which can be synthesized from this compound, are key intermediates in the preparation of these heterocyclic compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and final products using this compound or its derivatives.
General Protocol for the Synthesis of N-Aryl-2-chlorobenzenesulfonamide
This protocol describes a general method for the acylation of an aromatic amine with 2-chlorobenzenesulfonyl chloride, a close derivative of this compound.
Materials:
-
2-Chlorobenzenesulfonyl chloride (1.0 eq)
-
Aromatic amine (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Characterize the purified product by NMR, mass spectrometry, and melting point analysis.
Synthetic Scheme for Celecoxib from a Sulfonamide Precursor
The synthesis of celecoxib involves the condensation of a substituted phenylhydrazine with a diketone. The required 4-hydrazinobenzenesulfonamide hydrochloride can be prepared from a sulfonamide precursor.
Step 1: Diazotization of Sulfanilamide (a related sulfonamide)
-
Suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
Step 2: Reduction to 4-Hydrazinobenzenesulfonamide Hydrochloride
-
In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to below 10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition is complete, heat the mixture to 60-70 °C for 30 minutes.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydrazinobenzenesulfonamide hydrochloride.
Step 3: Condensation to form Celecoxib
-
Reflux a mixture of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield celecoxib.
Conclusion
This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its commercial availability and versatile reactivity enable the synthesis of a wide array of bioactive molecules, including essential medicines like sulfonamide antibiotics and COX-2 inhibitors. The provided technical information and experimental protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamide Antibiotics from 2-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide-based antibiotics have been a cornerstone of antimicrobial therapy for decades, inhibiting the growth of a wide range of bacteria by interfering with folic acid synthesis.[1] The synthesis of novel sulfonamide derivatives remains a critical area of research in the pursuit of new therapeutic agents to combat antibiotic resistance. This document provides detailed protocols and application notes for the synthesis of sulfonamide antibiotics utilizing 2-Chlorobenzenesulfonamide as a key starting material. The methodologies described are based on the well-established reaction of sulfonyl chlorides with amines to form the sulfonamide linkage.[2] While direct protocols starting from this compound are not extensively detailed in the literature, the principles of N-alkylation and N-arylation of sulfonamides are readily adaptable.
General Reaction Scheme
The synthesis of N-substituted-2-chlorobenzenesulfonamides involves the reaction of this compound with a suitable amine-containing compound. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile.
A general reaction scheme is as follows:
Caption: General reaction for N-substituted-2-chlorobenzenesulfonamide synthesis.
Experimental Protocols
Two primary protocols are provided: a standard method using conventional heating and a protocol for the synthesis of the precursor, 2-chlorobenzenesulfonyl chloride, which can then be reacted with ammonia to form this compound.
Protocol 1: Synthesis of N-Substituted-2-chlorobenzenesulfonamides
This protocol describes the reaction of this compound with an alkyl or aryl amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Base (e.g., Potassium Carbonate, Sodium Hydride) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the anhydrous base (1.5 - 2.0 eq) at room temperature.
-
Amine Addition: Add the primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chlorobenzenesulfonamide.
-
Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Preparation of this compound from 2-Chlorobenzene
This protocol outlines the synthesis of the starting material, this compound, via chlorosulfonation of 2-chlorobenzene followed by amination.
Materials:
-
2-Chlorobenzene
-
Chlorosulfonic acid
-
Aqueous Ammonia
-
Ice
Procedure:
-
Chlorosulfonation:
-
Carefully add 2-chlorobenzene dropwise to an excess of chlorosulfonic acid at 0-5 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the 2-chlorobenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry.
-
-
Amination:
-
Add the crude 2-chlorobenzenesulfonyl chloride portion-wise to a stirred, cooled (0-5 °C) concentrated aqueous ammonia solution.
-
Stir the mixture for several hours, allowing it to warm to room temperature.
-
Collect the precipitated this compound by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and antibacterial activity of various sulfonamide derivatives. The data is compiled from analogous sulfonamide syntheses reported in the literature to provide an expected range of outcomes.
Table 1: Representative Reaction Parameters and Yields for N-Substituted Sulfonamides
| Entry | Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | 85 | [2] |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 8 | 92 | [2] |
| 3 | Morpholine | Sodium Hydride | DMF | 6 | 78 | [3] |
| 4 | Piperidine | Potassium Carbonate | Acetonitrile | 10 | 81 | [3] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Representative Sulfonamide Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| Derivative A | 8 | 16 | 32 | [4] |
| Derivative B | 4 | 32 | 64 | [4] |
| Derivative C | 16 | 64 | >128 | [5] |
| Derivative D | 32 | 128 | >128 | [5] |
Mandatory Visualizations
Sulfonamide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-substituted-2-chlorobenzenesulfonamides.
Caption: Workflow for the synthesis of N-substituted-2-chlorobenzenesulfonamides.
Signaling Pathway Inhibition by Sulfonamides
Sulfonamide antibiotics act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This diagram illustrates the mechanism of action.
Caption: Mechanism of action of sulfonamide antibiotics.
References
Application Notes and Protocols: 2-Chlorobenzenesulfonamide as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-chlorobenzenesulfonamide as a key intermediate in the synthesis of agrochemicals, with a specific focus on the sulfonylurea herbicide, Chlorsulfuron. This document outlines detailed experimental protocols for the synthesis of Chlorsulfuron and its precursors, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the herbicide's mode of action.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various organic compounds. In the agrochemical industry, it serves as a crucial starting material for the production of sulfonylurea herbicides.[1] This class of herbicides is known for its high efficacy at low application rates and its specific mode of action, targeting the acetolactate synthase (ALS) enzyme in plants.[2] This document will focus on the synthesis of Chlorsulfuron, a widely used selective herbicide for the control of broadleaf weeds in cereal crops.[3]
Synthesis of Chlorsulfuron from this compound
The synthesis of Chlorsulfuron from this compound is a multi-step process that involves the formation of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. These intermediates are then reacted to form the final Chlorsulfuron product.[1]
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Part 1: Synthesis of Intermediate 1: 2-Chlorobenzenesulfonyl isocyanate
This intermediate is prepared via the phosgenation of this compound.
Experimental Protocol:
-
A suspension of 191.6 g of this compound in 500 ml of xylene is dried by azeotropic distillation to remove any moisture.
-
To the dried suspension, add 2.0 g of triethylamine and 20 g of butyl isocyanate.
-
The mixture is heated to reflux for 15 minutes.
-
Phosgene (105 g) is then introduced over 2.5 hours while maintaining the temperature at 133-135°C.
-
After the addition of phosgene, the reaction mixture is refluxed to a temperature of 142°C.
-
The mixture is then cooled to room temperature and filtered.
-
The solvent and excess butyl isocyanate are removed under vacuum to yield 2-chlorobenzenesulfonyl isocyanate.
Quantitative Data:
| Parameter | Value | Reference |
| Purity | 90% | |
| Boiling Point | 285 °C | |
| Density | 1.484 g/mL at 25 °C |
Part 2: Synthesis of Intermediate 2: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate.
Experimental Protocol:
-
A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.
-
After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.
-
The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.
-
After cooling to 20°C, the mixture is poured into 200 mL of ice water.
-
The resulting crystals are filtered and washed sequentially with water, methanol, and ether.
-
The product is dried overnight in an oven at 70°C to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 84% | |
| Melting Point | 258-261 °C | [4] |
| Purity | 97% | [4] |
Part 3: Synthesis of Chlorsulfuron
The final step involves the reaction of the two synthesized intermediates.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.
-
Add 2-chlorobenzenesulfonyl isocyanate to the solution.
-
Heat the reaction mixture to approximately 50°C and maintain this temperature for about 3 hours.
-
Cool the reaction mixture to induce crystallization of the Chlorsulfuron product.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Appearance | Colorless crystals | [3] |
| Melting Point | 174-178 °C | [5] |
| Water Solubility | 125 mg/L at 25 °C (pH 7) | [5] |
| pKa | 3.4 | [5] |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Chlorsulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6] The inhibition of ALS leads to a deficiency of these vital amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.[7]
Signaling Pathway Diagram
Herbicidal Activity Assessment
The herbicidal efficacy of Chlorsulfuron can be evaluated through whole-plant bioassays.
Whole-Plant Herbicidal Activity Assay Protocol
Objective: To determine the dose-response of various weed species to Chlorsulfuron and calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth).
Materials:
-
Chlorsulfuron technical grade
-
Susceptible weed species (e.g., wild mustard, pigweed, shepherd's purse)[8]
-
Pots filled with a suitable soil mix
-
Growth chamber with controlled temperature, humidity, and light conditions
-
Spraying equipment calibrated for precise application volumes
Procedure:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.[8]
-
-
Herbicide Application:
-
Prepare a stock solution of Chlorsulfuron and a series of dilutions to create a range of application rates.
-
Apply the different rates of Chlorsulfuron to the plants using a calibrated sprayer. Include an untreated control group.
-
-
Incubation:
-
Place the treated plants in a growth chamber under optimal growing conditions.
-
-
Assessment:
-
After a specified period (typically 14-21 days), visually assess the plants for signs of phytotoxicity.
-
Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Plot the percent growth reduction against the logarithm of the Chlorsulfuron application rate to generate a dose-response curve.
-
From the dose-response curve, determine the GR50 value.
-
Herbicidal Efficacy Data (Example):
The following table provides an example of GR50 values for Chlorsulfuron against different weed species. Actual values may vary depending on experimental conditions.
| Weed Species | GR50 (g a.i./ha) |
| Wild Buckwheat (Polygonum convolvulus) - Susceptible | 0.5 |
| Wild Buckwheat (Polygonum convolvulus) - Resistant | >100 |
Note: The GR50 values are indicative and can be influenced by factors such as weed growth stage, environmental conditions, and the specific formulation of the herbicide used.
Conclusion
This compound is a pivotal intermediate in the synthesis of the sulfonylurea herbicide Chlorsulfuron. The synthetic route, involving the preparation of key isocyanate and triazine intermediates, is well-established. Chlorsulfuron's potent herbicidal activity is derived from its specific inhibition of the ALS enzyme, a critical component in the biosynthesis of essential amino acids in plants. The provided protocols offer a foundation for the synthesis and biological evaluation of Chlorsulfuron and related agrochemicals.
References
- 1. Chlorsulfuron (Ref: DPX 4189) [sitem.herts.ac.uk]
- 2. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorsulfuron | C12H12ClN5O4S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. News - Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds [bigpesticides.com]
Application Notes and Protocols: Synthesis of N-Substituted-2-chlorobenzenesulfonamides via Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chlorobenzenesulfonamide with primary amines is a cornerstone transformation in medicinal chemistry and drug discovery. This reaction yields N-substituted-2-chlorobenzenesulfonamides, a class of compounds that serve as crucial intermediates and final products in the development of novel therapeutic agents. The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of the chlorine atom on the benzene ring provides a handle for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.
These application notes provide a comprehensive overview of the synthesis of N-substituted-2-chlorobenzenesulfonamides, detailing the reaction principles, experimental protocols, and applications in drug development.
Reaction Principles and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. The reaction typically proceeds via a nucleophilic substitution pathway. The primary amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, results in the formation of the stable N-substituted sulfonamide.
For less reactive primary amines or in cases where milder reaction conditions are required, modern cross-coupling methodologies such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed) can be employed. These methods have significantly expanded the scope of C-N bond formation, allowing for the coupling of a wide variety of amines with aryl halides under relatively mild conditions.[1]
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes the reaction of this compound with a selection of primary amines under various conditions, providing insights into the scope and efficiency of this transformation.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | 12 | 85 | (Adapted from[2]) |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 8 | 92 | (Adapted from[3]) |
| 3 | 4-Methoxy-aniline | Pyridine | Dichloromethane | 0 to RT | 12 | 88 | (Adapted from[2]) |
| 4 | n-Butylamine | Triethylamine | Tetrahydrofuran | RT | 6 | 95 | (General Protocol) |
| 5 | Cyclohexylamine | Triethylamine | Dichloromethane | 0 to RT | 10 | 90 | (General Protocol) |
| 6 | 2-Phenylethylamine | Sodium Bicarbonate | Dichloromethane/Water | RT | 24 | 78 | (General Protocol) |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted-2-chlorobenzenesulfonamide.
Protocol 2: Buchwald-Hartwig Amination for Challenging Substrates
This protocol is an alternative for less reactive primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reactants: Add this compound (1.0 eq), the primary amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: General workflow for the synthesis of N-substituted-2-chlorobenzenesulfonamides.
Signaling Pathway Context (Hypothetical)
Many sulfonamide derivatives are designed as enzyme inhibitors. For example, they are known to target carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer.
Caption: Inhibition of Carbonic Anhydrase by a potential sulfonamide drug candidate.
Conclusion
The reaction of this compound with primary amines provides a versatile and efficient route to a diverse library of N-substituted sulfonamides. These compounds are of significant interest in drug discovery due to their wide range of biological activities. The choice of reaction conditions, from classical methods using organic bases to modern catalytic cross-coupling reactions, allows for the synthesis of a broad scope of derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel sulfonamide-based therapeutic agents.
References
Application Notes and Protocols for N-Arylation of 2-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 2-chlorobenzenesulfonamide, a key transformation in the synthesis of various pharmaceutically relevant compounds. The protocols described herein are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig type) cross-coupling reactions, which are fundamental methods for the formation of C-N bonds.
Introduction
N-Aryl sulfonamides are a prevalent structural motif in a wide array of therapeutic agents and functional materials. The direct N-arylation of sulfonamides offers a convergent and efficient synthetic route to these important molecules. This application note focuses on the N-arylation of this compound, a substrate bearing a moderately electron-withdrawing and sterically demanding ortho-substituent. Two robust and widely applicable protocols are presented: a copper-catalyzed reaction with arylboronic acids and a palladium-catalyzed Buchwald-Hartwig amination with amines.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of various sulfonamides and aryl halides, providing a reference for expected outcomes and potential substrate scope.
Table 1: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids
| Entry | Sulfonamide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzenesulfonamide | Phenylboronic acid | Cu(OAc)₂ (10) | K₂CO₃ | Water | Reflux | 6 | 92 |
| 2 | p-Toluenesulfonamide | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | K₂CO₃ | Water | Reflux | 5 | 94 |
| 3 | Methanesulfonamide | 3-Chlorophenylboronic acid | Cu(OAc)₂ (10) | K₂CO₃ | Water | Reflux | 7 | 88 |
| 4 | Benzenesulfonamide | 2-Methylphenylboronic acid | Cu(OAc)₂ (10) | K₂CO₃ | Water | Reflux | 12 | 75 |
Data adapted from a ligand-free, copper-catalyzed N-arylation protocol in water.[1]
Table 2: Palladium-Catalyzed N-Arylation of Sulfonamides with Aryl Chlorides
| Entry | Sulfonamide | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanesulfonamide | 4-Chlorotoluene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 18 | >95 |
| 2 | Methanesulfonamide | 4-Chloroanisole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 18 | >95 |
| 3 | Ethanesulfonamide | 4-Chlorobenzonitrile | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 18 | 94 |
| 4 | Benzenesulfonamide | 2-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 24 | 85 |
Data adapted from various palladium-catalyzed sulfonamide arylation protocols.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of this compound with Arylboronic Acids
This protocol describes a ligand-free, copper-catalyzed N-arylation of this compound with an arylboronic acid in an aqueous medium.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add deionized water (5 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-chlorobenzenesulfonamide.
Caption: Experimental workflow for the copper-catalyzed N-arylation of this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The conditions are adapted from established methods for the arylation of sulfonamides with aryl chlorides.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Buchwald ligand (e.g., XPhos, t-BuXPhos)
-
Sodium tert-butoxide (NaOt-Bu) or another suitable base
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Inert gas supply (e.g., argon or nitrogen)
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the base (e.g., sodium tert-butoxide, 1.5 equiv) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the mixture for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted-2-chlorobenzenesulfonamide.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized catalytic cycle for the Buchwald-Hartwig amination, a key process in the palladium-catalyzed N-arylation of this compound.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 2-Chlorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 2-chlorobenzenesulfonamide. The described methodologies are aimed at facilitating research and development in medicinal chemistry, with a focus on the synthesis of potential anticancer agents.
Synthesis of Chalcone Derivatives Incorporating a 2,4-Dichlorobenzenesulfonamide Moiety
Chalcones are a class of organic compounds recognized for their broad spectrum of biological activities. The incorporation of a sulfonamide group can enhance their therapeutic properties. This protocol outlines the synthesis of chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide scaffold, which have shown notable anticancer effects.
Experimental Protocol: Two-Stage Synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivatives
This synthesis involves a two-step process: first, the formation of an N-acetylphenyl benzenesulfonamide intermediate, followed by a Claisen-Schmidt condensation to yield the final chalcone derivatives.
Stage 1: Synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (3)
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (1) in dry pyridine.
-
Addition of Reagent: To this solution, add 2,4-dichloro-5-methylbenzenesulfonyl chloride (2).
-
Reaction Conditions: Reflux the mixture for 4 hours.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid. The precipitate formed is the N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (3). Filter the solid, wash it with cold water, and dry it. This intermediate is obtained in high yield (around 95%).[1]
Stage 2: Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives (4-8)
-
Reaction Setup: Dissolve the intermediate N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (3) and an appropriate substituted benzaldehyde in anhydrous ethanol.
-
Base Addition: Add a solution of potassium hydroxide to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20–22 °C) for 24–48 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and pour it into ice water. The resulting solid product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.
Quantitative Data: Anticancer Activity of Chalcone Derivatives
The synthesized chalcone derivatives have been evaluated for their anticancer activities against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound Derivative | Target Cell Line | IC50 (µg/mL) |
| 5 | AGS (Gastric Adenocarcinoma) | Not specified, but showed the highest activity |
| 4-8 (General Range) | HeLa (Cervical), HL-60 (Leukemia), AGS (Gastric) | 0.89 - 9.63 |
Table 1: In vitro anticancer activity of synthesized chalcone derivatives.[1]
Experimental Workflow
Caption: Synthetic workflow for chalcone derivatives.
Synthesis of 2-Alkylthio-4-chlorobenzenesulfonamide Derivatives with Heterocyclic Moieties
This section details the synthesis of molecular hybrids combining a benzenesulfonamide scaffold with various heterocyclic systems such as imidazole and 1,2,4-triazole. These compounds have been investigated for their potential as anticancer agents.
Experimental Protocol: Synthesis of 2-Alkylthio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide Derivatives
The synthesis is achieved through the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles.
-
Preparation of Starting Materials: Synthesize the required N-(benzenesulfonyl)cyanamide potassium salts according to established literature procedures.
-
Reaction Setup: In a suitable solvent (e.g., p-dioxane or toluene), dissolve the N-(benzenesulfonyl)cyanamide potassium salt.
-
Addition of Heterocycle: Add the corresponding mercaptoheterocycle (e.g., mercapto-imidazole or mercapto-1,2,4-triazole) to the solution.
-
Catalyst: Add a catalytic amount of 4-toluenesulfonic acid.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature. The specific temperature and reaction time will vary depending on the substrates used.
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the final product.
-
Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[2] The presence of characteristic signals, such as NH protons in the 1H NMR spectrum (around 10.22–11.29 and 8.73–8.83 ppm), confirms the formation of the desired product.[2]
Quantitative Data: Anticancer Activity of Heterocyclic Benzenesulfonamide Derivatives
Several of the synthesized compounds have demonstrated significant and selective cytotoxic effects against human cancer cell lines.
| Compound | Heterocyclic Moiety | Target Cell Line | IC50 (µM) |
| 11 | Imidazole | HeLa | 6 |
| 12 | Imidazole | HeLa | 7 |
| 13 | Imidazole | HeLa | 6 |
| 11-13 | Imidazole | HaCaT (non-tumor) | 18-20 |
| General | 2-thioxo-1H-benzo[d]imidazole | HCT-116 | 17-36 |
Table 2: In vitro anticancer activity of 2-alkylthio-4-chlorobenzenesulfonamide derivatives.[2][3]
Logical Relationship Diagram
Caption: Logical flow from synthesis to lead compound identification.
General Considerations for Synthesis and Characterization
Materials and Methods:
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Thin-layer chromatography (TLC) on silica gel plates is recommended for monitoring the progress of reactions.
-
Purification of the final compounds is typically achieved by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization:
-
Infrared (IR) Spectra: Recorded on a suitable spectrophotometer. Key vibrational bands to look for in the sulfonamide derivatives include N-H stretching, S=O stretching (asymmetric and symmetric), and C=N stretching.[2]
-
Nuclear Magnetic Resonance (NMR) Spectra: 1H and 13C NMR spectra should be recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or other suitable mass spectrometry techniques should be used to confirm the molecular weight of the synthesized compounds.
These protocols and data provide a foundation for the synthesis and evaluation of novel heterocyclic compounds derived from this compound, which may serve as promising candidates for further drug development.
References
Application Notes and Protocols for the Use of 2-Chlorobenzenesulfonamide in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chlorobenzenesulfonamide as a precursor for the production of azo dyes and pigments. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, providing a foundational guide for the synthesis of novel chromophores. While specific quantitative data for dyes derived directly from this compound is not extensively available in peer-reviewed literature, this document outlines the general methodology, expected data, and experimental workflows based on analogous sulfonamide compounds.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic colorants widely used as dyes and pigments. Their synthesis typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This compound, after conversion to its corresponding amino derivative (e.g., 2-amino-5-chlorobenzenesulfonamide or other isomers), can serve as a valuable diazo component. The presence of the chloro and sulfonamide moieties can influence the final properties of the dye, such as its color, lightfastness, and affinity for various substrates.
General Synthetic Approach
The utilization of this compound as a building block for azo dyes first requires the introduction of an amino group to the aromatic ring, typically through nitration followed by reduction. The resulting amino-chlorobenzenesulfonamide is then subjected to a two-step process to form the final azo dye:
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).
-
Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction yields the azo dye.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an azo dye from an amino derivative of this compound.
Protocol 1: Diazotization of an Amino-chlorobenzenesulfonamide
Materials:
-
Amino-chlorobenzenesulfonamide derivative (e.g., 2-amino-5-chlorobenzenesulfonamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend the chosen amino-chlorobenzenesulfonamide (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.72 g, 0.0105 mol) in a small amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other suitable coupling agent)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol (0.01 mol) in an aqueous solution of sodium hydroxide (10 mL, 10% w/v).
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7-8 by the portion-wise addition of a 10% (w/v) sodium carbonate solution. A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the precipitated azo dye by vacuum filtration.
-
Wash the solid product with a saturated sodium chloride solution and then with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables outline the expected quantitative data to be collected and organized for a newly synthesized azo dye derived from a this compound precursor.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Amine | 2-amino-5-chlorobenzenesulfonamide |
| Coupling Component | 2-Naphthol |
| Molar Ratio (Amine:Coupling) | 1:1 |
| Reaction Temperature (°C) | 0 - 5 |
| Reaction Time (hours) | 2 - 3 |
| Theoretical Yield (g) | [Calculated Value] |
| Actual Yield (g) | [Experimental Value] |
| Percentage Yield (%) | [Calculated Value] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | [e.g., Red powder] |
| Melting Point (°C) | [Experimental Value] |
| λmax (nm) in Ethanol | [Experimental Value] |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | [Calculated Value] |
| Infrared (IR) Peaks (cm⁻¹) | [Key peaks, e.g., -N=N-, -SO₂NH₂] |
Mandatory Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of azo dyes from this compound.
Logical Relationship of Synthesis Stages
Caption: Logical progression of intermediates in azo dye synthesis.
Application Notes and Protocols for the Synthesis of 2-chloro-N-arylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-chloro-N-arylbenzenesulfonamides, a class of compounds with potential applications in medicinal chemistry and drug development. The protocol is based on the established reaction between 2-chlorobenzenesulfonyl chloride and various substituted anilines.
Introduction
N-arylbenzenesulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds is typically achieved through the nucleophilic substitution reaction of an arylsulfonyl chloride with an aniline. This protocol outlines a general and efficient method for the preparation of 2-chloro-N-arylbenzenesulfonamides.
Reaction Scheme
The fundamental reaction involves the condensation of 2-chlorobenzenesulfonyl chloride with a substituted aniline in the presence of a base to yield the corresponding 2-chloro-N-arylbenzenesulfonamide.
General Reaction Scheme for the Synthesis of 2-chloro-N-arylbenzenesulfonamides
Experimental Protocols
Materials and Reagents:
-
2-chlorobenzenesulfonyl chloride
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
General Procedure for the Synthesis of 2-chloro-N-arylbenzenesulfonamides:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.2-1.5 eq), to the solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-chloro-N-arylbenzenesulfonamide.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative 2-chloro-N-arylbenzenesulfonamides.
| Aryl Group (Ar) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl | Pyridine | DCM | 4 | 85-95 |
| 4-Chlorophenyl | Triethylamine | THF | 6 | 80-90 |
| 4-Methylphenyl | Pyridine | DCM | 4 | 88-96 |
| 2-Methylphenyl | Triethylamine | THF | 5 | 82-92 |
| 4-Methoxyphenyl | Pyridine | DCM | 6 | 85-93 |
Note: Yields are based on purified products and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-chloro-N-arylbenzenesulfonamides.
Caption: General workflow for the synthesis of 2-chloro-N-arylbenzenesulfonamides.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.
Application of 2-Chlorobenzenesulfonamide in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-chlorobenzenesulfonamide and its derivatives in medicinal chemistry. It includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant pathways and workflows.
Introduction to this compound in Drug Discovery
This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of therapeutic agents.[1] Its unique chemical structure, featuring a reactive sulfonamide group and a chlorinated benzene ring, allows for its efficient incorporation into more complex molecules.[1] The sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The presence of the chlorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further chemical modification.
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases. These compounds have been demonstrated to exert their effects through various mechanisms, including enzyme inhibition and the modulation of key signaling pathways.
Data Presentation: Biological Activities of Chlorobenzenesulfonamide Derivatives
The following tables summarize the quantitative data on the biological activities of various derivatives incorporating the chlorobenzenesulfonamide scaffold.
Table 1: Anticancer Activity of Chlorobenzenesulfonamide Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |
| Chalcone Derivatives | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 5) | AGS (Gastric Adenocarcinoma) | IC50 | < 1.0 µg/mL | [4] |
| Chalcone Derivatives | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 7) | HL-60 (Leukemia) | IC50 | < 1.57 µg/mL | [4] |
| Chalcone Derivatives | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 5) | HeLa (Cervical Cancer) | IC50 | 5.67 ± 0.35 µg/mL | [4] |
| Imidazole Derivatives | Benzenesulfonamide-bearing imidazole (Compound 23) | IGR39 (Melanoma) | EC50 | 27.8 ± 2.8 µM | [5] |
| Imidazole Derivatives | Benzenesulfonamide-bearing imidazole (Compound 23) | MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 20.5 ± 3.6 µM | [5] |
| VEGFR-2 Inhibitors | Sulfonamide-Thiazole Derivative | HepG2 (Liver Cancer) | IC50 | 0.1163 ± 0.02 µM | [6] |
| VEGFR-2 Inhibitors | Sulfonamide-Thiazole Derivative | MCF-7 (Breast Cancer) | IC50 | 26.3 ± 0.4 nM | [6] |
Table 2: Antibacterial Activity of Chlorobenzenesulfonamide Derivatives
| Compound Class | Derivative Example | Bacterial Strain | Activity Metric | Value (µg/mL) |
| N-Substituted N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamides | General series | Staphylococcus aureus | MIC | Good activity reported |
| Sulfonamide Derivatives | Compound 3a | Staphylococcus aureus | MIC | 4 |
| Sulfonamide Derivatives | Compound 3b | Proteus mirabilis | MIC | 16 |
| Sulfonamide Derivatives | Compound 5b | Proteus mirabilis | MIC | 16 |
Table 3: Enzyme Inhibition by Sulfonamide Derivatives
| Enzyme Target | Compound Class | Inhibition Metric | Value | Reference |
| Carbonic Anhydrase II (hCA II) | Pyrazole-benzenesulfonamide | Ki | 6.1 nM | [2] |
| Carbonic Anhydrase IX (hCA IX) | Pyrazole-benzenesulfonamide | Ki | 8.5 nM | [2] |
| Lactoperoxidase | 5-(2-thienylthio)thiophene-2-sulfonamide | IC50 | 3.4 nM | [1] |
| Lactoperoxidase | 5-(2-thienylthio)thiophene-2-sulfonamide | Ki | 2 ± 0.6 nM | [1] |
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a common step in the development of novel therapeutic agents.
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is based on the reduction of the yellow MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.[12] Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria.[12]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA) activity, a common target for sulfonamide drugs.
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of the CA enzyme solution and pre-incubate at room temperature for 10 minutes.[13]
-
Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate.
-
Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 or Ki value by plotting the reaction rate against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound can exert their anticancer effects through the modulation of various signaling pathways. One proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: Proposed apoptotic pathway induced by a this compound derivative.
This pathway illustrates that the compound leads to an increase in intracellular ROS, causing mitochondrial stress.[14] This, in turn, upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[14] The imbalance results in the release of cytochrome c from the mitochondria, which activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death or apoptosis.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures | MDPI [mdpi.com]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Chlorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives of 2-chlorobenzenesulfonamide. This compound is a valuable building block in medicinal chemistry and materials science due to its utility as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide antibiotics, and its application in the production of dyes and pigments.[1] The synthetic routes detailed herein focus on the derivatization of the sulfonamide moiety, a common strategy for developing novel compounds with potential therapeutic applications.
Synthetic Pathways Overview
The primary synthetic routes for the derivatization of this compound involve the substitution of the hydrogen atoms of the sulfonamide's amino group. These reactions typically proceed via N-acylation or N-alkylation/arylation to yield a diverse range of derivatives.
Caption: General synthetic routes for the derivatization of this compound.
Protocol 1: Synthesis of N-Acyl-2-chlorobenzenesulfonamide Derivatives
This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a base. The example provided is for the synthesis of 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide.[2]
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.92 g, 10 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 4-methoxybenzoyl chloride (1.88 g, 11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL).
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acyl derivative.
-
Dry the final product under vacuum.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Base | Temp. | Time (h) | Yield (%) |
| This compound | 4-Methoxybenzoyl chloride | Pyridine | Pyridine | RT | 4-6 | ~85-95 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of N-Alkyl-2-chlorobenzenesulfonamide Derivatives
This protocol details the N-alkylation of this compound with an alkyl halide in a polar aprotic solvent, a method adapted from the synthesis of similar sulfonamide derivatives.[3]
Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.92 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and N,N-dimethylformamide (DMF, 20 mL).
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl bromide, 1.88 g, 11 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl bromide | DMF | K₂CO₃ | 60-70 | 8-12 | ~70-85 |
Note: Yields are approximate and can vary based on the specific alkyl halide used and purification efficiency.
Protocol 3: Synthesis of 3-Aryl-2H-benzo[e][1][3][4]thiadiazine 1,1-dioxides
This protocol outlines the synthesis of heterocyclic derivatives from this compound and an amidine hydrochloride, leading to the formation of 1,2,4-thiadiazine 1,1-dioxides.[2]
Experimental Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.92 g, 10 mmol), the desired amidine hydrochloride (e.g., benzamidine hydrochloride, 1.57 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add N,N-dimethylformamide (DMF, 15 mL) to the mixture.
-
Reaction: Heat the sealed tube to 120°C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the mixture with 1M HCl to a pH of approximately 5-6.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzamidine hydrochloride | DMF | K₂CO₃ | 120 | 24 | ~60-75 |
Note: Yields are approximate and can vary based on the specific amidine used.
Experimental Workflow Visualization
Caption: Experimental workflow for the N-acylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chlorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.
Q2: Why is a base typically used in this reaction?
A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl drives the equilibrium towards the formation of the desired product. In many protocols, an excess of ammonia itself serves as the base.
Q3: What are the critical parameters that influence the yield and purity of the product?
Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: The purity of 2-chlorobenzenesulfonyl chloride is crucial, as impurities can lead to side reactions. It is particularly sensitive to moisture.
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of the starting material and to minimize the formation of side products.
-
Stoichiometry: The molar ratio of the reactants, particularly the amount of ammonia, can influence the reaction rate and the formation of byproducts.
-
Choice of Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants to a suitable extent.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2-chlorobenzenesulfonyl chloride) and the appearance of the product (this compound).
Q5: What is a typical work-up procedure for this reaction?
A common work-up procedure involves quenching the reaction mixture, often with water or a dilute acid, to neutralize any remaining ammonia and to precipitate the crude product. The solid product is then collected by filtration, washed with cold water to remove any inorganic salts, and dried.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Degraded or Impure Starting Materials | Verify the purity of 2-chlorobenzenesulfonyl chloride using techniques like NMR or GC-MS. As sulfonyl chlorides are moisture-sensitive, use a freshly opened bottle or a properly stored reagent. |
| Incorrect Reaction Temperature | Ensure the reaction is carried out at the optimal temperature. Some protocols require initial cooling to control the exothermicity, followed by warming to drive the reaction to completion. |
| Insufficient Ammonia | Ensure a sufficient excess of ammonia is used to act as both the nucleophile and the base to neutralize the HCl formed. |
| Reaction Time is Too Short | Monitor the reaction by TLC to ensure it has gone to completion before starting the work-up procedure. |
Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted 2-chlorobenzenesulfonyl chloride | This can occur if the reaction has not gone to completion. Ensure sufficient reaction time and an adequate excess of ammonia. The unreacted starting material can often be removed during the aqueous work-up due to its reactivity with water. |
| Formation of Bis(2-chlorophenylsulfonyl)amine | This side product can form if the newly formed this compound is deprotonated and reacts with another molecule of 2-chlorobenzenesulfonyl chloride. Using a larger excess of ammonia can help to minimize this side reaction. |
| Hydrolysis of 2-chlorobenzenesulfonyl chloride | If there is an excessive amount of water present in the reaction mixture, the starting material can hydrolyze to form 2-chlorobenzenesulfonic acid. Ensure the use of anhydrous solvents if the reaction is not being performed in aqueous ammonia. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Structurally Similar Sulfonamides
Note: Data is for the synthesis of 5-chloro-2-nitrobenzenesulfonamide from 5-chloro-2-nitrobenzenesulfonyl chloride and aqueous ammonia, which can provide insights into optimizing the synthesis of this compound.
| Entry | Temperature (°C) | Molar Ratio (Sulfonyl Chloride:Water:Ammonia) | Reaction Time | Yield (%) |
| 1 | 30 | 1:20:3 | 40 min | 72.6 |
| 2 | 70 | 1:26:4 | 1 hour | 82.0 |
Data adapted from CN103570595A.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Aqueous Ammonia
This protocol is adapted from general procedures for the synthesis of sulfonamides.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (a significant excess, e.g., 10 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution gently to ensure all the solid has dissolved.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: 2-Chlorobenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. FAQs and Troubleshooting Guides
This section is divided into common reaction types involving this compound, outlining potential side products and offering solutions to common experimental challenges.
A. N-Alkylation Reactions
Question 1: I am getting a low yield in my N-alkylation of this compound with an alkyl halide. What are the common side products and how can I improve the yield?
Answer:
Low yields in N-alkylation reactions of this compound are often due to competing side reactions and suboptimal conditions. Common side products include:
-
N,N-dialkylated product: Formation of a tertiary sulfonamide by addition of two alkyl groups.
-
Unreacted starting material: Incomplete reaction leading to recovery of this compound.
-
Elimination product: If using a secondary or tertiary alkyl halide, the base can promote an elimination reaction, forming an alkene from your alkylating agent.[1][2]
-
O-alkylation product: While less common for sulfonamides compared to amides, under certain conditions, alkylation can occur on one of the sulfonyl oxygens. The choice of a "hard" alkylating agent like a dimethyl sulfate might favor O-alkylation, whereas "soft" reagents like methyl iodide tend to favor N-alkylation.[3]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reactivity of the alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). |
| Steric hindrance from the alkyl halide or the sulfonamide.[4] | Use a less sterically hindered alkylating agent if possible. | |
| Inappropriate base. | Use a strong, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or NaH to deprotonate the sulfonamide. | |
| Formation of N,N-dialkylated product | Excess of alkylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. |
| High reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Formation of elimination product | Use of secondary or tertiary alkyl halides. | Whenever possible, use primary alkyl halides. |
| Use of a strong, sterically hindered base. | Use a weaker base or a non-hindered base if the alkylating agent is prone to elimination. Lowering the reaction temperature can also help.[1] |
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting N-Alkylation Reactions
Troubleshooting workflow for N-alkylation of this compound.
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and observe significant side product formation. What are these byproducts and how can I avoid them?
Answer:
In Buchwald-Hartwig amination, several side reactions can occur, leading to reduced yields of the desired N-arylated product. Common side products include:
-
Hydrodehalogenation: The chloro group on this compound is replaced by a hydrogen atom, yielding benzenesulfonamide. This can happen through a competing reaction pathway where a palladium-hydride species is formed.[5]
-
Imine formation: A side reaction can occur where the amide undergoes β-hydride elimination, if applicable to the amine coupling partner, followed by reductive elimination to produce an imine and the hydrodehalogenated arene.[5]
-
Homocoupling of the amine or aryl halide: This can occur but is generally less common with modern catalyst systems.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Inefficient catalytic cycle or presence of reducing agents. | Ensure the reaction is performed under an inert atmosphere. Use a well-defined palladium precatalyst. Optimize the ligand and base combination. |
| Low product yield | Poor catalyst activity. | Screen different palladium catalysts and ligands. Sterically hindered biaryl phosphine ligands are often effective for coupling aryl chlorides. |
| Inappropriate base. | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be compatible with other functional groups in the molecule.[6] |
Question 3: In a Suzuki coupling with this compound, my main product is benzenesulfonamide. What is causing this and how can I favor the cross-coupling product?
Answer:
The formation of benzenesulfonamide as the major product in a Suzuki coupling indicates that hydrodehalogenation is the predominant reaction pathway. This is a common side reaction in Suzuki-Miyaura cross-coupling.[7]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous and degassed solvents. Ensure the base is of high purity. |
| Inefficient transmetalation step. | The choice of base is crucial for activating the boronic acid. K₂CO₃ or K₃PO₄ are often effective. The addition of water can sometimes facilitate the catalytic cycle, but excess water should be avoided. | |
| Catalyst deactivation. | Use a robust catalyst system. Consider using a palladacycle catalyst which can be more stable.[8] |
Logical Flow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction
Optimization strategy for cross-coupling reactions.
C. Hydrolysis
Question 4: Is this compound susceptible to hydrolysis during aqueous workup or under reaction conditions?
Answer:
Sulfonamides are generally considered to be hydrolytically stable under neutral and slightly basic conditions (pH 7-9) at ambient temperature.[9] However, hydrolysis can occur under more forcing conditions:
-
Acidic conditions: Hydrolysis can be significant at low pH values (e.g., pH 4), leading to the cleavage of the sulfur-nitrogen bond to form 2-chlorobenzenesulfonic acid and ammonia.[10]
-
Strongly basic conditions: While generally stable at pH 9, prolonged exposure to stronger basic conditions, especially at elevated temperatures, can also promote hydrolysis.[10]
Troubleshooting and Prevention:
-
For reactions sensitive to water, use anhydrous conditions.
-
During aqueous workup, avoid prolonged exposure to strongly acidic or basic solutions. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Neutralize the reaction mixture before extraction whenever possible.
D. Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am trying to displace the chloride of this compound with a nucleophile, but the reaction is not working. Why?
Answer:
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride like this compound is generally very difficult. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chloride).[11][12] The sulfonamide group (-SO₂NH₂) is electron-withdrawing, but it is not typically sufficient to activate the ring for SNAr, especially when it is meta to the chloro group.
Potential Solutions and Alternative Reactions:
-
Consider a different synthetic route: It is often more feasible to introduce the sulfonamide group after performing a nucleophilic substitution on a more activated aryl chloride (e.g., 1-chloro-2-nitrobenzene).
-
Use a transition-metal-catalyzed cross-coupling reaction: Reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or related couplings for O- and S-nucleophiles are generally more effective for forming bonds to unactivated aryl chlorides.[5]
II. Data Summary
Currently, there is limited quantitative data in the public domain specifically detailing the yields of side products in various reactions of this compound. The formation and ratio of side products are highly dependent on the specific reaction conditions, substrates, and catalysts used. Researchers are encouraged to perform careful reaction monitoring and analysis (e.g., by LC-MS and NMR) to quantify the formation of side products in their specific systems.
III. Experimental Protocols
Detailed experimental protocols for specific reactions should be adapted from the literature, taking into account the troubleshooting advice provided in this guide. The general procedure for N-alkylation provided above serves as a starting point. For palladium-catalyzed reactions, the specific choice of catalyst, ligand, base, and solvent will vary greatly depending on the specific transformation and should be chosen based on established literature precedents for similar substrates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Chlorobenzenesulfonamide Derivatives by HPLC
Welcome to the technical support center for the purification of 2-Chlorobenzenesulfonamide derivatives by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their purification processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound derivatives.
Peak Shape Problems
Poor peak shape can compromise the resolution, accuracy, and precision of your purification. The most common peak shape issues are tailing and fronting.
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the silica-based stationary phase. 2. Column Overload: Injecting too much sample.[1] 3. Column Contamination or Void: Blockage at the column inlet frit or a void in the packing material.[2] 4. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte. 5. Excessive Extra-Column Volume: Long tubing or large detector flow cells can cause peak broadening. | 1. Optimize Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[3][4] 3. Column Maintenance: Reverse flush the column (if permissible), replace the inlet frit, or replace the column if a void is suspected.[2] Use a guard column to protect the analytical column.[5] 4. Buffer the Mobile Phase: Use an appropriate buffer to maintain a consistent pH. 5. Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing.[6] |
| Peak Fronting | 1. Sample Overload: The most common cause, where the concentration of the sample exceeds the linear capacity of the column.[3] 2. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front. 3. Low Column Temperature: In some cases, especially in gas chromatography, low temperatures can cause fronting, though less common in HPLC.[3] | 1. Dilute the Sample: Reduce the sample concentration or injection volume.[3][6] 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 3. Increase Column Temperature: If applicable, increasing the column temperature can sometimes improve peak shape.[6] |
| Split Peaks | 1. Column Inlet Blockage: A partially blocked frit can distort the sample band.[2] 2. Column Void: A void at the head of the column. 3. Sample Solvent Incompatibility: Injecting the sample in a solvent that is immiscible with the mobile phase. 4. Co-eluting Peaks: The split peak may actually be two closely eluting compounds. | 1. Replace Frit/Column: Replace the column inlet frit or the column itself.[2] 2. Replace Column: A column with a void typically needs to be replaced. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. 4. Optimize Separation: Adjust the mobile phase composition or gradient to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying this compound derivatives?
A1: For reversed-phase HPLC, a C18 or C8 column is a good starting point for the separation of aromatic sulfonamides.[7][8] These stationary phases provide hydrophobic interactions necessary for retaining and separating such compounds. Phenyl-Hexyl columns can also offer alternative selectivity due to pi-pi interactions with the aromatic rings of the analytes.[9] The choice of stationary phase will ultimately depend on the specific derivatives being purified.
Q2: How do I choose the right mobile phase for my separation?
A2: The selection of the mobile phase is critical for achieving good separation. For reversed-phase HPLC of sulfonamides, a mixture of water or buffer and an organic modifier like acetonitrile or methanol is commonly used.[8][10] The pH of the aqueous portion of the mobile phase should be controlled, especially for ionizable compounds, to ensure consistent retention and peak shape.[11] A common starting point is a buffered aqueous phase with a pH adjusted with formic acid or phosphoric acid and an organic phase of acetonitrile.[12][13]
Q3: Should I use isocratic or gradient elution?
A3: Gradient elution is often preferred for samples containing compounds with a wide range of polarities, as it can significantly shorten the analysis time and improve peak shape for later eluting compounds.[14][15] A scouting gradient (e.g., 5% to 95% organic solvent over 10-20 minutes) is a good way to start method development.[15] If all compounds of interest elute relatively close together, an isocratic method (constant mobile phase composition) may be sufficient and simpler to run.
Q4: My this compound derivative seems to be degrading on the column. What can I do?
A4: On-column degradation can occur, especially with certain stationary phases or mobile phase conditions.[16] Here are a few things to try:
-
Change the Mobile Phase pH: Acidic conditions, such as adding 0.1% acetic acid, can sometimes stabilize compounds that are prone to degradation.[17]
-
Use a Different Column: A column with a different stationary phase chemistry or a more inert packing material might prevent degradation.
-
Decrease Residence Time: A faster flow rate or a shorter column will reduce the time the analyte spends on the column, potentially minimizing degradation.
Q5: How can I improve the resolution between my peaks?
A5: Improving resolution is a common goal in chromatography. Here are several strategies:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[4]
-
Use a Longer Column or a Column with Smaller Particles: Both of these options can increase the number of theoretical plates and thus improve resolution.[4]
-
Adjust the Temperature: Changing the column temperature can affect the selectivity of the separation.[4]
Experimental Protocols
Protocol 1: Generic Gradient Method for Purity Assessment of this compound Derivatives
This protocol provides a starting point for developing a purification method.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and re-equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 278 nm[12] |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9] |
Visualizations
Caption: A typical experimental workflow for HPLC purification of this compound derivatives.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 8. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting N-Alkylation of 2-Chlorobenzenesulfonamide
Welcome to the technical support center for the N-alkylation of 2-Chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-alkylation of this compound.
Issue 1: Low to No Conversion/Yield
Question: My N-alkylation of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in the N-alkylation of this compound can stem from several factors, including the choice of base, solvent, temperature, and the nature of your alkylating agent. Here's a systematic troubleshooting approach:
-
Re-evaluate Your Base Selection: The basicity of the chosen base is critical for deprotonating the sulfonamide nitrogen, making it nucleophilic.[1][2]
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base. For many traditional alkylations with alkyl halides, stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are more effective.[1]
-
"Borrowing Hydrogen" Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions with alcohols as alkylating agents, K₂CO₃ has been shown to be effective.[3]
-
-
Assess Solvent Effects: The solvent can significantly influence reaction rates and yields.[1]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used for N-alkylation with alkyl halides as they can solvate the cation of the base and do not interfere with the nucleophile.[1]
-
"Borrowing Hydrogen" & Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes are effective.[1] For thermal alkylations with trichloroacetimidates, toluene is a suitable solvent.[1][4]
-
-
Optimize Reaction Temperature and Time:
-
Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[1][4] Attempts at lower temperatures may result in no reaction.[1]
-
Reaction Time: Monitor your reaction over time. Shorter reaction times may be insufficient for complete conversion. Conversely, prolonged reaction times at high temperatures can lead to decomposition.[1]
-
-
Consider the Nature of Your Substrates:
-
Steric Hindrance: Highly sterically hindered alkylating agents can significantly slow down the reaction rate.[1]
-
Leaving Group: When using alkyl halides, the nature of the leaving group is important. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and getting a low yield, consider switching to the corresponding bromide or iodide.[1]
-
Alternative Alkylating Agents: If you are using a traditional alkyl halide and facing issues, consider alternative alkylating agents like alcohols (via "borrowing hydrogen" catalysis) or trichloroacetimidates.[1][3][4]
-
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: I am observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?
Answer: The formation of the N,N-dialkylated product is a common side reaction, especially when using primary sulfonamides.[1] Here are some strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess of the alkylating agent will favor dialkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[1]
-
Choice of Sulfonamide: For certain applications, using a bulkier sulfonamide can sterically hinder the second alkylation. However, this is not applicable when this compound is the required starting material.[1]
-
Alternative Methods: The Fukuyama-Mitsunobu reaction is known for the mono-alkylation of nitrobenzenesulfonamides, and the resulting nosyl group can be readily removed.[1]
Data Presentation
The following tables summarize quantitative data from the literature to help you choose the optimal conditions for your N-alkylation reaction.
Table 1: Effect of Base on Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
| Entry | Base (10 mol%) | Yield (%) |
| 1 | K₂CO₃ | 86 |
| 2 | Cs₂CO₃ | 83 |
| 3 | KOH | 55 |
| 4 | DBU | 41 |
| 5 | K₃PO₄ | 78 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[3]
Table 2: N-Alkylation of p-Toluenesulfonamide with Various Alcohols using Mn-Catalysis
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |
| 2 | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-p-toluenesulfonamide | 91 |
| 3 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 95 |
| 4 | 1-Phenylethanol | N-(1-Phenylethyl)-p-toluenesulfonamide | 75 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Strong Base and Alkyl Halide
This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
The product can be purified by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Thermal N-Alkylation with a Trichloroacetimidate
This protocol is adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.[4]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 equivalent) and toluene.
-
Heat the mixture to reflux.
-
Add the trichloroacetimidate (1.1 equivalents) portion-wise over a period of time (e.g., 30 minutes per portion).[4]
-
Continue to reflux the reaction mixture for 16-18 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
solubility of 2-Chlorobenzenesulfonamide in common organic solvents
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 2-Chlorobenzenesulfonamide. It includes information on its solubility in common organic solvents, troubleshooting advice for solubility experiments, and a standard experimental protocol for solubility determination.
Solubility of this compound
| Solvent Class | Solvent | Expected Solubility Trend at 25°C (g/100mL) |
| Alcohols | Methanol | High |
| Ethanol | High | |
| Ketones | Acetone | High |
| Methyl Ethyl Ketone | Moderate | |
| Esters | Ethyl Acetate | Moderate |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Diethyl Ether | Low | |
| Halogenated | Dichloromethane (DCM) | Moderate to Low |
| Hydrocarbons | Toluene | Low |
| Hexane | Very Low | |
| Amides | Dimethylformamide (DMF) | Very High |
| Dimethylacetamide (DMAc) | Very High | |
| Other | Dimethyl Sulfoxide (DMSO) | Very High |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.[1]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the determination of this compound solubility.
Q1: The compound is not dissolving even in solvents where it is expected to be soluble.
-
Possible Cause: Insufficient solvent volume, low temperature, or the compound may require more time to dissolve.
-
Troubleshooting Steps:
-
Increase the volume of the solvent incrementally.[3]
-
Gently warm the mixture, as solubility often increases with temperature.[1] Be cautious of potential degradation at higher temperatures.
-
Increase the agitation time or use sonication to aid dissolution.
-
Ensure the compound is of sufficient purity, as impurities can affect solubility.[4]
-
Q2: I am observing inconsistent or non-reproducible solubility results.
-
Possible Cause: The system may not have reached equilibrium, or there could be temperature fluctuations during the experiment. Inaccurate sample handling and analysis can also contribute.
-
Troubleshooting Steps:
-
Extend the equilibration time to ensure the solution is fully saturated.[4]
-
Use a temperature-controlled shaker or water bath to maintain a constant temperature.[5]
-
Ensure accurate and consistent pipetting and dilution techniques.
-
Verify the calibration and performance of your analytical instrument.
-
Q3: The compound precipitates out of solution during sample preparation or analysis.
-
Possible Cause: The temperature of the sample may have decreased, or the solvent composition may have changed (e.g., due to evaporation).
-
Troubleshooting Steps:
-
Maintain the temperature of the sample throughout the handling process.
-
Keep vials tightly sealed to prevent solvent evaporation.[4]
-
Ensure that any dilution steps are performed with a solvent in which the compound is highly soluble to avoid precipitation.
-
Q4: How can I improve the solubility of this compound for my experiments?
-
Possible Cause: The chosen solvent may not be optimal for the desired concentration.
-
Troubleshooting Steps:
-
Consider using a co-solvent system. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly increase solubility.
-
If applicable to your experimental design, adjusting the pH of the solution can enhance the solubility of ionizable compounds. However, this compound is a neutral molecule, so this is less likely to have a significant effect.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical solubility determination experiment.
Caption: Workflow for solubility determination.
References
Technical Support Center: Preventing Byproduct Formation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are its main limitations?
The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] While effective, this method has several limitations:
-
Harsh Reaction Conditions: The synthesis of the required sulfonyl chlorides often involves harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride.[3] These conditions are not suitable for molecules with sensitive functional groups.[4]
-
Byproduct Formation: Several side reactions can occur, leading to the formation of undesired byproducts such as di-sulfonamides and sulfonic acids, which can complicate purification and reduce the yield of the target molecule.[1]
-
Substrate Scope: The synthesis of sulfonyl chlorides can be challenging for electron-deficient aromatic rings.[3]
Q2: I am observing a significant amount of a polar byproduct in my reaction mixture. What is it likely to be and how can I prevent it?
A common polar byproduct is the corresponding sulfonic acid, which results from the hydrolysis of the reactive sulfonyl chloride intermediate in the presence of water.[1] To prevent this, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.
Q3: My primary amine is forming a di-sulfonylated byproduct. How can I favor the formation of the mono-sulfonylated product?
The formation of a di-sulfonylated byproduct occurs when both N-H bonds of a primary amine react with the sulfonyl chloride.[1] This can be minimized by carefully controlling the reaction stoichiometry, temperature, and reaction time. Using a slight excess of the amine and adding the sulfonyl chloride slowly at a low temperature can significantly favor mono-sulfonylation.
Q4: Are there alternative, milder methods for sulfonamide synthesis that avoid the use of harsh reagents?
Yes, several modern methods have been developed to circumvent the issues associated with traditional sulfonamide synthesis. One notable alternative is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable and solid sulfur dioxide surrogate. This allows for the synthesis of sulfonamides under milder conditions, avoiding the use of gaseous SO2 and harsh chlorinating agents.[5][6]
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylation Byproduct with Primary Amines
Symptoms:
-
Presence of a less polar spot on Thin Layer Chromatography (TLC) compared to the desired mono-sulfonamide.
-
Complex Nuclear Magnetic Resonance (NMR) spectra with unexpected peaks.
-
Lower than expected yield of the mono-sulfonylated product.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Sulfonyl Chloride | Use a 1:1 to 1:1.1 molar ratio of sulfonyl chloride to primary amine. A slight excess of the amine can also be used to ensure complete consumption of the sulfonyl chloride.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature, typically between 0 °C and room temperature. Higher temperatures can provide the activation energy for the second sulfonylation reaction.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting amine is consumed to prevent further reaction.[1] |
Issue 2: Hydrolysis of Sulfonyl Chloride to Sulfonic Acid
Symptoms:
-
Presence of a highly polar spot on TLC that may streak.
-
Low yield of the desired sulfonamide.
-
Difficult purification due to the presence of the water-soluble sulfonic acid.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Water in Solvents or Reagents | Use anhydrous solvents and ensure all glassware is thoroughly flame-dried or oven-dried before use. Dry amines and bases (e.g., triethylamine, pyridine) over a suitable drying agent. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of moisture from the air.[7] |
| Aged or Improperly Stored Sulfonyl Chloride | Use freshly prepared or purified sulfonyl chloride. Over time, sulfonyl chlorides can hydrolyze upon exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine
This protocol is designed to minimize the formation of the di-sulfonylation byproduct.
Materials:
-
Primary amine (1.1 equivalents)
-
Aryl or alkyl sulfonyl chloride (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine (Et3N) or pyridine (1.5 equivalents)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the triethylamine or pyridine to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sulfonamide Synthesis using DABSO
This protocol offers a milder alternative to traditional methods.
Materials:
-
Aryl or heteroaryl amine (1.0 equivalent)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 equivalents)
-
Copper(II) chloride (CuCl2) (5 mol%)
-
37% Aqueous HCl (2.0 equivalents)
-
tert-Butyl nitrite (1.1 equivalents)
-
Acetonitrile (MeCN)
-
Secondary amine (e.g., morpholine) (2.2 equivalents) for trapping the sulfonyl chloride
Procedure:
-
To a solution of the aniline substrate in acetonitrile, add 37% aqueous HCl at room temperature.
-
Slowly add tert-butyl nitrite dropwise to the mixture.
-
After stirring for 15-30 minutes, add DABSO and CuCl2.
-
Heat the reaction mixture to the appropriate temperature (e.g., 75 °C for electron-rich anilines) and monitor for the consumption of the starting material.
-
After the formation of the sulfonyl chloride is complete, cool the reaction to 0 °C.
-
Add the secondary amine (e.g., morpholine) to the reaction mixture to form the final sulfonamide.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for controlled mono-sulfonylation.
Caption: Troubleshooting decision tree for di-sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2-Chlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is primarily used as a reactant or intermediate in the synthesis of various sulfonamides. The most common reaction is its N-alkylation or N-arylation to form substituted sulfonamides.[1] This typically involves the reaction of the sulfonamide with an electrophile, such as an alkyl halide or an aryl boronic acid, in the presence of a base.
Another key reaction is its synthesis from 2-chlorobenzenesulfonyl chloride by reaction with ammonia or an amine. While the direct use of this compound is common, it's often synthesized and used in situ or prepared as a stable precursor for further functionalization.
Q2: What are the key safety precautions to take when working with this compound and its reactions?
As with any chemical reaction, it is crucial to adhere to standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
When working with sulfonyl chlorides, which can be precursors to this compound, it's important to note that they are often unstable and moisture-sensitive.[2] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3] Therefore, using dry glassware and inert atmosphere techniques is recommended.
Q3: How do I choose the right solvent for my reaction involving this compound?
The choice of solvent depends on the specific reaction being performed. For N-alkylation or N-arylation reactions, common solvents include aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents are generally good at dissolving the sulfonamide and the other reactants. The reaction of sulfonyl chlorides with amines to form sulfonamides is often carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Troubleshooting Guides
Problem 1: Low yield of the desired sulfonamide product.
Possible Causes & Solutions:
-
Incomplete reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding more of the limiting reagent.
-
-
Side reactions:
-
Solution: One common side reaction in sulfonamide synthesis is the reaction of the amine with the sulfonyl chloride to form a polymer if the amine is not protected.[4] Ensure that appropriate protecting groups are used if necessary.
-
-
Decomposition of starting materials or products:
-
Solution: Sulfonyl chlorides can be unstable.[2] Use freshly prepared or purified sulfonyl chloride if you are synthesizing the sulfonamide. The product itself might be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure.
-
Problem 2: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Presence of unreacted starting materials:
-
Solution: If the starting materials are acidic or basic, an acid-base extraction can be effective. For example, unreacted amines can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[5]
-
-
Formation of byproducts:
-
Solution: Common byproducts in reactions using coupling agents or catalysts need specific work-up procedures. For instance, triphenylphosphine oxide can be removed by precipitation with a non-polar solvent like pentane or hexane and filtration.[6] Copper salts can be removed by washing with an aqueous solution of ammonium chloride.[6]
-
-
Product is too polar or water-soluble:
-
Solution: If the product has high polarity, standard extraction with common organic solvents might be inefficient. In such cases, using a more polar organic solvent for extraction, like ethyl acetate or n-butanol, might be helpful. Alternatively, techniques like reverse-phase chromatography may be necessary for purification.
-
Problem 3: Formation of an emulsion during aqueous work-up.
Possible Causes & Solutions:
-
Presence of insoluble materials or high concentration of salts:
-
Solution: An emulsion is a stable mixture of two immiscible liquids. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.
-
Filter the entire mixture through a pad of Celite. This can help to remove any particulate matter that is stabilizing the emulsion.
-
Allow the mixture to stand for an extended period, if possible.
-
Gently swirl the separatory funnel instead of vigorous shaking.[7]
-
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Aqueous Work-up Procedure
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like DMF or DMSO, dilute the mixture with a larger volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Combine the organic extracts.
-
To remove basic impurities (e.g., excess amine), wash the organic layer with a dilute acid solution (e.g., 1M HCl).
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Common Solvents and Bases for N-Alkylation of Sulfonamides
| Solvent | Base | Typical Temperature Range (°C) | Notes |
| DMF | K₂CO₃, Cs₂CO₃ | 25 - 100 | Good for a wide range of substrates. |
| Acetonitrile | K₂CO₃, DBU | 25 - 82 (reflux) | Can be easier to remove than DMF. |
| THF | NaH | 0 - 67 (reflux) | Requires anhydrous conditions. |
| DMSO | K₂CO₃, KOH | 25 - 120 | For less reactive electrophiles. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of a substituted this compound.
Caption: A troubleshooting decision tree for addressing low product yield in sulfonamide synthesis.
References
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. PRELAB EXERCISE EXPERIMENT 23 Preparation of | Chegg.com [chegg.com]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 2-Chlorobenzenesulfonamide Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2-Chlorobenzenesulfonamide derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in coupling reactions involving this compound, an electron-deficient aryl chloride, can often be attributed to several key factors. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, making the initial oxidative addition step in many catalytic cycles challenging.[1][2] Key areas to scrutinize include:
-
Catalyst and Ligand Inefficiency: The choice of palladium catalyst and its corresponding ligand is critical. For challenging substrates like aryl chlorides, specialized, bulky, and electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step and stabilize the catalyst.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role. Insufficient heating may not overcome the activation energy for the C-Cl bond activation, while excessive heat can lead to catalyst decomposition or side reactions.[3]
-
Base Selection: The base is crucial for activating the coupling partner (e.g., amine in Buchwald-Hartwig or boronic acid in Suzuki-Miyaura) but an inappropriate choice can lead to side reactions or have poor solubility.[3]
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Reagent Purity and Stability: The purity of your this compound, coupling partner, catalyst, and solvents is paramount. The presence of water or oxygen can deactivate the catalyst.[1][4]
Q2: I am observing significant amounts of unreacted this compound in my reaction mixture. How can I improve conversion?
A2: The persistence of starting material suggests that the catalytic cycle is not proceeding efficiently. To enhance the conversion of this compound, consider the following:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[3] Consider using more robust systems, such as those employing bulky, electron-rich ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the high activation energy associated with the oxidative addition of the aryl chloride. Monitor the reaction closely to avoid decomposition.[3]
-
Optimize Catalyst Loading: While not always the solution, a modest increase in catalyst loading can sometimes improve conversion for particularly challenging substrates.
Q3: What are common side reactions in Suzuki-Miyaura couplings with electron-deficient substrates like this compound, and how can I mitigate them?
A3: Two prevalent side reactions in Suzuki-Miyaura couplings, especially with electron-deficient partners, are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by the presence of water and certain bases.[1] To minimize this, you can:
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[3] To reduce homocoupling:
Troubleshooting Guides
Buchwald-Hartwig Amination of this compound
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed amination of this compound.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling of this compound
This guide outlines key decision-making steps for optimizing the Suzuki-Miyaura coupling of this compound.
Decision Tree for Suzuki-Miyaura Coupling Optimization
References
Technical Support Center: Purification of 2-Chlorobenzenesulfonamide Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chlorobenzenesulfonamide and its analogs. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound analog samples?
Common impurities typically include unreacted starting materials, such as the corresponding sulfonyl chloride and amine, as well as side-products from the reaction. Positional isomers (e.g., 3- or 4-chlorobenzenesulfonamide analogs) can also be significant impurities if the starting materials are not isomerically pure. Additionally, degradation products may be present, especially if the reaction or work-up conditions are harsh.
Q2: How can I effectively remove unreacted sulfonyl chloride from my product?
Unreacted sulfonyl chloride can often be removed by a basic aqueous wash during the work-up procedure. The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is highly water-soluble and can be extracted from the organic layer. Alternatively, column chromatography is very effective at separating the less polar sulfonyl chloride from the more polar sulfonamide product.
Q3: My this compound analog is proving difficult to crystallize. What can I do?
Difficulty in crystallization can be due to several factors, including the presence of impurities, using a suboptimal solvent system, or supersaturation.[1][2] Try screening a variety of solvents with different polarities. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[3] Inducing crystallization by scratching the inside of the flask or adding a seed crystal of the pure compound can also be helpful.[1][2] If "oiling out" occurs, where the compound separates as a liquid instead of a solid, try using a larger volume of solvent, cooling the solution more slowly, or switching to a different solvent system.[2][4]
Q4: I am having trouble separating positional isomers of my this compound analog. What techniques are most effective?
Separating positional isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often the most effective method for this type of separation.[5] Careful optimization of the mobile phase and stationary phase is crucial. For column chromatography, using a less polar solvent system and a high-resolution silica gel can improve separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can also be beneficial.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated.[1][2]- The compound is highly impure. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1][2]- Perform a preliminary purification by column chromatography before recrystallization. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too quickly.[4]- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add slightly more solvent to keep the impurities dissolved. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add too much as it can also adsorb the desired product. |
| Poor Recovery | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. | - Test different solvent systems with varying polarities. For polar sulfonamides, a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate is often a good starting point. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation, especially if the compounds are acidic or basic.[6] |
| Product is not Eluting from the Column | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually add ethyl acetate. |
| Co-elution of Product and Impurities | - The polarity difference between the product and impurities is minimal. | - Use a longer column or a finer mesh silica gel for better resolution.- Try a different stationary phase, such as alumina or a bonded-phase silica gel.- Optimize the solvent system using various solvent mixtures. |
| Streaking of Spots on TLC/Column | - The compound is interacting too strongly with the silica gel (common for acidic or basic compounds).- The sample is overloaded on the column. | - Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Load a smaller amount of the crude product onto the column. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data relevant to the purification and analysis of this compound analogs.
Table 1: HPLC Purity Analysis Parameters
| Parameter | Typical Value/Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a pH modifier (e.g., phosphoric acid or formic acid) | [7][8] |
| Detection | UV at 254 nm or 278 nm | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Purity Calculation | Area percent of the main peak relative to the total peak area. | [8] |
Table 2: Typical Purification Yields
| Purification Method | Typical Recovery Yield | Notes |
| Recrystallization | 60-90% | Highly dependent on the purity of the crude material and the chosen solvent system. |
| Column Chromatography | 50-85% | Yield can be affected by the difficulty of the separation and the amount of material loaded. |
| Preparative HPLC | >90% | Generally provides high recovery, but is more suitable for smaller quantities and high-value compounds. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Analog
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure only the minimum amount is used.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography of a this compound Analog
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TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. TLC stains [reachdevices.com]
- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst for 2-Chlorobenzenesulfonamide Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-Chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: The most commonly employed and effective cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These palladium-catalyzed methods offer broad functional group tolerance and have been successfully applied to similar sulfonamide-containing aryl chlorides.
Q2: What are the main challenges when using this compound in cross-coupling reactions?
A2: The primary challenges include the lower reactivity of aryl chlorides compared to bromides or iodides, and potential catalyst inhibition or undesired side reactions due to the presence of the sulfonamide group. The ortho-position of the chlorine atom can also introduce steric hindrance, which may affect the oxidative addition step in the catalytic cycle.
Q3: How does the sulfonamide group affect the cross-coupling reaction?
A3: The sulfonamide group is electron-withdrawing, which can influence the electronic properties of the aryl chloride. While this can sometimes be beneficial for the oxidative addition step, the nitrogen and oxygen atoms of the sulfonamide can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. Careful selection of ligands is crucial to mitigate these effects.[1]
Q4: What are the recommended starting points for catalyst selection?
A4: For Suzuki-Miyaura couplings, palladium precatalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are good starting points. For Buchwald-Hartwig aminations, catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are generally recommended to overcome the challenges of coupling with an aryl chloride.[2][3]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Problem: You are observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Workflow:
Troubleshooting Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity/Decomposition | - Use Fresh Catalyst: Ensure your palladium source and ligands are not degraded. For more reliable generation of the active Pd(0) species, consider using a precatalyst. - Inert Atmosphere: Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation. |
| Reagent Quality and Stability | - Purity of Starting Materials: Impurities in either this compound or the boronic acid can poison the catalyst. Ensure high purity of all reagents. - Boronic Acid Instability: Boronic acids, especially heteroaryl derivatives, can be prone to protodeboronation. Consider using more stable boronate esters (e.g., pinacol esters). |
| Suboptimal Reaction Conditions | - Ligand Selection: For the electron-rich and sterically hindered this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the oxidative addition step.[4] - Base Selection: The choice of base is critical. Start with common bases like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial.[5] - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[5] - Temperature: Aryl chlorides often require higher reaction temperatures (80-120 °C) to facilitate oxidative addition. |
| Side Reactions | - Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid can occur, often in the presence of oxygen. Rigorous degassing is crucial. - Hydrodehalogenation: The starting aryl chloride can be reduced to the corresponding arene. This can sometimes be suppressed by optimizing the ligand and base combination. |
Buchwald-Hartwig Amination: Low Yield or No Reaction
Problem: You are experiencing difficulty in the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inhibition/Deactivation | - Ligand Choice: The sulfonamide group can potentially coordinate to the palladium center. The use of bulky, electron-rich biarylphosphine ligands can help prevent this and facilitate the desired catalytic cycle.[1] - Precatalyst: Employing a well-defined palladium precatalyst can lead to more consistent and reproducible results by ensuring efficient generation of the active catalyst.[6] |
| Inappropriate Base | - Base Strength: Buchwald-Hartwig aminations of aryl chlorides typically require a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine and facilitate the catalytic cycle.[7] - Solubility: Ensure the chosen base has some solubility in the reaction solvent. In some cases, the use of a soluble organic base in combination with an inorganic base can be beneficial. |
| Amine Substrate Issues | - Purity: Ensure the amine is pure and free of impurities that could poison the catalyst. - Reactivity: Less nucleophilic amines may require more forcing conditions (higher temperature, higher catalyst loading). |
| Reaction Conditions | - Solvent: Anhydrous, non-protic solvents like toluene or dioxane are commonly used. Ensure solvents are properly dried and degassed. - Temperature: Similar to Suzuki-Miyaura couplings of aryl chlorides, higher temperatures (typically 80-110 °C) are often necessary.[3] |
Data Presentation: Catalyst System Performance
The following tables provide a summary of representative catalyst systems and their performance in cross-coupling reactions of substrates similar to this compound. Note that optimal conditions are highly substrate-dependent, and this data should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 70-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 24 | >90 |
| Pd(OAc)₂ (1) | BrettPhos (2) | LHMDS | Dioxane | 80 | 18 | 80-90 |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | t-BuOH | 110 | 16 | 75-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Reaction Setup Workflow:
General Suzuki-Miyaura Workflow
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Reagents: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane or toluene). Then, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Reaction Setup Workflow:
General Buchwald-Hartwig Workflow
-
Reagents: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., NaOtBu, 1.2-1.5 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., RuPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
comparative study of substituted benzenesulfonamides in synthesis
A Comparative Guide to the Synthesis of Substituted Benzenesulfonamides for Researchers and Drug Development Professionals
The synthesis of substituted benzenesulfonamides, a critical pharmacophore in a myriad of therapeutic agents, has evolved significantly, offering researchers a variety of synthetic routes. This guide provides an objective comparison of traditional and modern synthetic methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable methodology for specific research and development needs.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy for substituted benzenesulfonamides can significantly impact yield, purity, reaction time, and environmental footprint. Below is a comparison of prominent methods with representative data.
| Method | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Traditional: Amination of Arylsulfonyl Chlorides | 4-Nitrobenzenesulfonyl chloride | Ammonia | - | Dichloromethane | - | High | [1] |
| Microwave-Assisted Synthesis | 4-Hydrazinobenzenesulfonamide hydrochloride | Acetophenone | - | Ethanol | 0.25 | 61 | [2] |
| Microwave-Assisted Synthesis | 4-Hydrazinobenzenesulfonamide hydrochloride | 4-Nitroacetophenone | - | Ethanol | 0.25 | 87 | [2] |
| Dual Copper/Visible Light Catalysis | Phenylsulfinic acid | 4-Methylphenyl azide | Ir(ppy)₃, CuCN | CH₃CN | 24 | 85 | [3] |
| Dual Copper/Visible Light Catalysis | Phenylsulfinic acid | 4-Chlorophenyl azide | Ir(ppy)₃, CuCN | CH₃CN | 24 | 72 | [3] |
| FeCl₃-Catalyzed Reaction | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 1-Phenyl-1-propyne | FeCl₃ | 1,2-Dichloroethane | 12 | 83 | [4] |
| Aqueous Environment Synthesis | 4-Methylbenzenesulfonyl chloride | Benzylamine | NaOH | Water | 0.5 | 98 | [5] |
| Click Chemistry (CuAAC) | 4-Azidobenzenesulfonamide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 12 | High | [6] |
Key Observations:
-
Traditional methods , such as the amination of arylsulfonyl chlorides, are effective and often result in high yields[1].
-
Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating methods, although yields can be variable[2].
-
Modern catalytic methods , like the dual copper/visible light-induced coupling, offer mild and redox-neutral conditions for the synthesis of structurally diverse benzenesulfonamides[3].
-
Iron-catalyzed reactions provide a cost-effective and environmentally friendly approach for the synthesis of related structures like indene derivatives from N-benzylic sulfonamides[4].
-
Green chemistry approaches , such as conducting the synthesis in water, can provide excellent yields and purity with simplified product isolation[5].
-
Click chemistry offers a modular and efficient route to a wide variety of substituted benzenesulfonamides with high yields[6].
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below to ensure reproducibility.
Protocol 1: Microwave-Assisted Synthesis of 4-(2-(1-Phenylethylidene)hydrazinyl)benzenesulfonamide[2]
-
A mixture of 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) and acetophenone (9 mmol) in ethanol (15 mL) is prepared in a microwave-safe vessel.
-
The reaction mixture is subjected to microwave irradiation at a power and temperature optimized for the specific microwave reactor, for a duration of 15 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is filtered, dried, and crystallized from an appropriate solvent system (e.g., ethanol or H₂O:N,N-dimethylformamide) to yield the pure product.
Protocol 2: Dual Copper and Visible Light-Induced S(O)₂–N Coupling[3]
-
To an oven-dried Schlenk tube, add phenylsulfinic acid (0.11 mmol), the corresponding aryl azide (0.10 mmol), Ir(ppy)₃ (1.0 mol%), and CuCN (10 mol%).
-
The tube is evacuated and backfilled with nitrogen gas three times.
-
Anhydrous CH₃CN (1.0 mL) is added, and the mixture is stirred at room temperature.
-
The reaction mixture is irradiated with blue LEDs (24 W) for 24 hours.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired benzenesulfinamide.
Protocol 3: Facile and Environmentally Benign Sulfonamide Synthesis in Water[5]
-
An amino compound (e.g., benzylamine, 1.0 equiv.) is dissolved or suspended in water.
-
An aqueous solution of sodium hydroxide (1.0 equiv.) is added to the mixture.
-
An arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.0 equiv.) is added portion-wise while maintaining the pH of the reaction mixture between 8 and 11 by the controlled addition of aqueous NaOH.
-
The reaction is stirred at room temperature for 30 minutes.
-
Upon completion, the mixture is acidified with concentrated HCl to a pH of approximately 2.
-
The precipitated product is collected by filtration, washed with water, and dried to afford the pure sulfonamide.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Overview of traditional vs. modern synthetic routes to benzenesulfonamides.
Caption: Experimental workflow for dual copper/visible light-catalyzed synthesis.
This guide provides a comparative framework for the synthesis of substituted benzenesulfonamides. The choice of method will ultimately depend on factors such as the desired substitution pattern, scale of the reaction, available equipment, and considerations for green chemistry principles. The provided data and protocols serve as a valuable resource for making informed decisions in the synthesis of these important pharmaceutical building blocks.
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 5. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 2-Chlorobenzenesulfonamide Quantification
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Chlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound. The guide also presents a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), to aid in the selection of the most suitable method for specific analytical needs.
Experimental Protocols
A detailed methodology for the validated HPLC method and the comparative GC-MS method is provided below.
1. Validated HPLC Method
This method is designed for the precise and accurate quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Newcrom R1 C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative approach, particularly for volatile and thermally stable compounds.[2]
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Sample Preparation and Derivatization:
-
Derivatization: As sulfonamides may require derivatization to improve their volatility for GC analysis, a derivatization step using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is performed. The sample is heated with the derivatizing agent before injection.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., ethyl acetate) and subject them to the same derivatization procedure.
-
Method Validation and Performance Data
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ), are summarized in the table below. Illustrative comparative data for the GC-MS method is also provided.
| Parameter | HPLC Method | GC-MS Method (Illustrative) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 150 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.5 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 1.5 | - |
Table 1: Summary of Validation and Performance Data.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors. The following table provides a comparison of the two methods.
| Feature | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Not required. | Requires volatile or derivatized analytes. |
| Derivatization | Not required. | Often required for polar compounds like sulfonamides. |
| Instrumentation Complexity | Generally less complex than GC-MS. | More complex due to the mass spectrometer detector. |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Excellent, provides mass spectral data for compound identification.[4] |
| Sensitivity | Generally good, can be enhanced with specific detectors. | Typically very sensitive. |
| Speed | Analysis times are typically in the range of 5-15 minutes. | Can have longer run times depending on the temperature program. |
Table 2: Comparison of HPLC and GC-MS Methods.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of HPLC and GC-MS analytical workflows.
Conclusion
The validated HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. It is a straightforward method that does not require sample derivatization, making it suitable for routine quality control analysis. The alternative GC-MS method, while requiring a more complex sample preparation process, offers the advantage of higher selectivity and can be used for confirmatory analysis, especially in complex matrices where co-eluting peaks might be a concern. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for confirmatory data, sample throughput, and available instrumentation.
References
Detecting 2-Chlorobenzenesulfonamide Impurities: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the detection and quantification of impurities in 2-Chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals.[1] We will focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Understanding Potential Impurities
Impurities in this compound can originate from the manufacturing process or degradation. Based on its chemical structure, potential impurities could include isomers, starting materials, by-products, and degradation products. While specific impurities for this compound are not extensively documented in publicly available literature, plausible process-related impurities could include:
-
Isomers: 3-Chlorobenzenesulfonamide and 4-Chlorobenzenesulfonamide.
-
Starting Material: 2-Chlorobenzenesulfonyl chloride (hydrolysis product).
-
Related Substances: Dichlorobenzenesulfonamide isomers.
Degradation could lead to the formation of 2-chlorobenzenesulfonic acid through hydrolysis.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and quantitative accuracy.
| Technique | Principle | Sensitivity | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | Very High (ppt to ppb) | High | Excellent | High specificity and sensitivity, structural confirmation of impurities.[2] | Higher equipment cost and complexity. |
| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance. | High (ppm to ppb) | High | Good | Robust, widely available, good for routine quality control. | May not resolve all co-eluting impurities, less sensitive than LC-MS/MS.[3] |
| TLC | Separation on a thin layer of adsorbent material with visualization under UV light or with staining reagents. | Moderate (ng to µg) | High (for screening) | Semi-quantitative | Simple, low cost, good for rapid screening. | Lower resolution and sensitivity, less precise for quantification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
LC-MS/MS Method for this compound and Impurities
This protocol outlines a sensitive and selective method for the simultaneous determination of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting a stock solution of this compound and its potential impurity standards.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes. Sulfonamides are often analyzed in positive ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each potential impurity. For this compound (MW: 191.64), a potential precursor ion could be [M+H]+ at m/z 192.6. Product ions would be determined by fragmentation experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis:
-
Identify and quantify the impurities based on their retention times and specific MRM transitions.
-
Generate a calibration curve for each impurity to determine its concentration in the sample.
HPLC-UV Method
1. Sample Preparation:
-
Prepare samples as described for the LC-MS/MS method.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (with a pH modifier like formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where this compound and its impurities show significant absorbance (e.g., 254 nm).
TLC Method
1. Sample Preparation:
-
Prepare a concentrated solution of the sample (e.g., 10 mg/mL) in a volatile solvent like methanol.
2. TLC Procedure:
-
Plate: Silica gel 60 F254 TLC plates.
-
Application: Spot a small volume (1-2 µL) of the sample and standard solutions onto the plate.
-
Mobile Phase: A suitable solvent system, for example, a mixture of chloroform and methanol.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: Visualize the separated spots under UV light at 254 nm. Further visualization can be achieved by spraying with a suitable reagent like fluorescamine and viewing under 366 nm UV light.[5]
Visualizing the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound impurities.
Conclusion
For the comprehensive analysis of this compound impurities, LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and specificity, which is crucial for identifying and quantifying trace-level impurities. While HPLC-UV provides a robust and reliable method for routine quality control, it may lack the resolution and sensitivity to detect all potential impurities. TLC remains a valuable tool for rapid, qualitative screening. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hpst.cz [hpst.cz]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 2-Chlorobenzenesulfonamide-Derived Drugs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Within the vast landscape of medicinal chemistry, 2-chlorobenzenesulfonamide derivatives have emerged as a promising scaffold, exhibiting a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive comparison of the efficacy of various this compound-derived drugs, supported by experimental data, to aid in the evaluation and selection of candidates for further development.
This analysis synthesizes data from multiple studies to present a comparative overview of the cytotoxic and antimicrobial potencies of these compounds. The primary mechanisms of action often involve the induction of apoptosis in cancer cells and the inhibition of essential metabolic pathways in bacteria.
Anticancer Efficacy: A Tale of Potency and Selectivity
Several this compound derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
A series of novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Among them, certain compounds exhibited remarkable cytotoxicity against numerous human cancer cell lines. For instance, some derivatives have shown potent activity against cell lines of colon cancer, renal cancer, and melanoma, with GI50 values in the micromolar range.
Another class of derivatives, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, has also shown significant anticancer effects. The IC50 values for these compounds against cervical, acute promyelocytic leukemia, and gastric adenocarcinoma cell lines were found to be in the range of 0.89-9.63 µg/mL.[1] One particular derivative demonstrated the highest activity against the AGS gastric adenocarcinoma cell line.[1]
Furthermore, benzenesulfonamide-bearing imidazole derivatives have been identified as active compounds against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, with EC50 values in the micromolar range.[2]
Table 1: Comparative Anticancer Activity (IC50/GI50) of Selected this compound Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) |
| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides | Compound 18 | Colon Cancer (HCT-116) | 0.33 - 1.08 |
| Renal Cancer (786-0) | 0.33 - 1.08 | ||
| Melanoma (M14) | 0.33 - 1.08 | ||
| Non-Small Cell Lung Cancer (HOP-62) | 0.05 | ||
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Derivative 5 | Gastric Adenocarcinoma (AGS) | ~2 µM (converted from 0.89 µg/mL) |
| Benzenesulfonamide-bearing Imidazoles | Most cytotoxic compound | Triple-Negative Breast Cancer (MDA-MB-231) | 20.5 ± 3.6 |
| Malignant Melanoma (IGR39) | 27.8 ± 2.8 |
Note: The presented values are sourced from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Anticancer Action: Inducing Cell Demise
The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway.
One study on a novel aminobenzenesulfonamide derivative demonstrated that it induces apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[3] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently effector caspases-3 and -6.[3] The study also observed an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, further supporting the involvement of the mitochondrial pathway.[3]
Similarly, a chalcone derivative containing a 2,4-dichlorobenzenesulfonamide moiety was found to activate both caspase-8 and -9, suggesting the involvement of both the extrinsic and intrinsic apoptosis pathways.[1]
Below is a diagram illustrating the generalized intrinsic apoptosis pathway often implicated in the mechanism of action of these compounds.
Antibacterial Efficacy: Targeting Microbial Survival
This compound derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
A review on sulfonyl or sulfonamide-containing heterocyclic derivatives highlights their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that modifications to the heterocyclic and benzenesulfonamide moieties can significantly influence the antibacterial potency.[4][5]
For example, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for their antimicrobial activity. While they were inactive against Gram-negative bacteria and fungi, several compounds displayed antibacterial activity against Gram-positive bacteria, with MIC values ranging from 7.81 to 500 µg/mL against strains like Staphylococcus spp. and Enterococcus faecalis.[6]
Table 2: Comparative Antibacterial Activity (MIC) of Selected Benzenesulfonamide Derivatives
| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) |
| 2,4,6-Trimethylbenzenesulfonyl Hydrazones | Derivative 24 | Gram-positive bacteria (e.g., Staphylococcus spp.) | 7.81 - 15.62 |
| Other active derivatives | Gram-positive bacteria | 7.81 - 500 |
Note: The data is from a specific study on a particular class of benzenesulfonamide derivatives and may not be directly comparable to other classes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A generalized protocol for determining the in vitro cytotoxicity of sulfonamides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is as follows:
-
Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared, typically in DMSO, and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A detailed step-by-step protocol is outlined below:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate (containing the serially diluted compound) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent anticancer and antibacterial activities. The data presented in this guide highlights the efficacy of various derivatives and provides insights into their mechanisms of action. Further research, particularly comparative studies using standardized panels of cell lines and bacterial strains, will be crucial for identifying the most promising candidates for clinical development. The detailed experimental protocols provided herein offer a foundation for conducting such comparative efficacy studies.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for Sulfonamide Residue Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable data generation and regulatory compliance. This guide provides an objective comparison of common analytical methods for the determination of sulfonamide residues in various matrices, supported by experimental data from peer-reviewed studies and regulatory guidelines.
The validation of an analytical method establishes its fitness for a particular purpose. Key international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and AOAC International, provide frameworks for this process. For veterinary drug residues, including sulfonamides, specific documents like the European Commission Decision 2002/657/EC (and its successor, Regulation (EU) 2021/808) and VICH GL49 are of particular importance. These guidelines outline the performance characteristics that must be evaluated.[1]
This guide will delve into a comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for sulfonamide residue analysis, presenting their performance characteristics in clear, tabular formats. Detailed experimental protocols for these key techniques are also provided to aid in methodological understanding and replication.
Performance Comparison of Analytical Methods
The choice of an analytical method for sulfonamide residue analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., screening vs. confirmation). The following tables summarize the performance of HPLC, LC-MS/MS, and ELISA across different food matrices based on published validation data.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with ultraviolet (UV) or fluorescence detection (FLD), is a widely used technique for the quantification of sulfonamides. Pre-column or post-column derivatization is often employed with FLD to enhance sensitivity.
| Matrix | Analytes | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Bovine Milk | 8 Sulfonamides | 0.8 - 1.5 | - | 70.5 - 89.0 | <8.5 (Reproducibility) | [2] |
| Bovine Milk | 3 Sulfonamides | 3.0 - 12.3 | 10 - 43 | 80.7 - 101.3 | <5.9 (Repeatability) | [2] |
| Chicken Muscle | 9 Sulfonamides | 0.02 - 0.39 | 0.25 - 1.30 | 76.8 - 95.2 | 1.5 - 4.7 | [3] |
| Cattle Meat | 7 Sulfonamides | 8 - 15 | 13 - 25 | 44.6 - 81.0 | - | [4] |
| Poultry Meat & Eggs | 5 Sulfonamides | 20 (meat), 25 (eggs) | - | - | - | [5][6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for confirmatory analysis due to its high selectivity and sensitivity, allowing for the simultaneous detection and quantification of multiple sulfonamides at very low levels.
| Matrix | Analytes | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Fish Muscle | 4 Sulfonamides | - | - | 75 - 94 | - | [7] |
| Shrimp | 10 Sulfonamides | - | - | - | - | [8] |
| Bovine Liver | 9 Sulfonamides | - | 5 | 53 - 93 | 2.1 - 16.8 | [9] |
| Egg & Honey | 10 Sulfonamides | - | - | 80 - 110 | - | [10] |
| Animal Tissues | 16 Sulfonamides | 10 | - | ~100 | - | [11] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions. It is generally faster and less expensive than chromatographic methods but may be prone to cross-reactivity and is typically used for screening purposes, with positive results requiring confirmation by a more selective method like LC-MS/MS.
| Matrix | Analytes | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Honey | Sulfonamides | 3 | - | - | - | [12] |
| Honey | Sulfamethoxypyridazine | 0.075 - 3 | - | 40 | 14 - 16 | [13] |
| Milk & Honey | Sulfonamides | 0.05 (ng/mL) | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the analysis of sulfonamide residues using HPLC-FLD, LC-MS/MS, and ELISA.
HPLC-FLD Method for Sulfonamides in Chicken Muscle
This protocol is a summary of a validated method for the determination of nine sulfonamides in chicken muscle after pre-column derivatization with fluorescamine.[3]
1. Sample Preparation (QuEChERS)
-
Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.
-
Spike with internal standard (e.g., sulfapyridine).
-
Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).
-
Shake vigorously and centrifuge.
-
Transfer an aliquot of the acetonitrile layer to a dispersive SPE tube containing PSA, C18, and MgSO₄.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in buffer.
2. Derivatization
-
To the reconstituted extract, add fluorescamine solution in acetone.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.[3]
3. HPLC-FLD Analysis
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm).[3]
-
Mobile Phase: Gradient elution with a mixture of methanol and acetate buffer.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Fluorescence detector with excitation at 406 nm and emission at 496 nm.[3]
LC-MS/MS Method for Sulfonamides in Bovine Liver
This protocol outlines a general procedure for the analysis of sulfonamides in bovine liver using LC-MS/MS.[9]
1. Sample Preparation (QuEChERS)
-
Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Add internal standard.
-
Add water and 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts.
-
Shake vigorously and centrifuge.
-
Transfer an aliquot of the acetonitrile layer to a dispersive SPE tube for cleanup.
-
Vortex and centrifuge.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid.
-
Flow Rate: As optimized for the column dimensions and particle size.
-
Injection Volume: Typically 2-10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
ELISA Method for Sulfonamides in Honey
This protocol describes a general workflow for a competitive ELISA for sulfonamide screening in honey.
1. Sample Preparation
-
Weigh a specific amount of honey sample.
-
Dissolve the honey in a buffer solution provided with the ELISA kit.
-
The sample may require further dilution as per the kit instructions.
2. ELISA Procedure
-
Add standard solutions and prepared samples to the respective wells of the antibody-coated microtiter plate.
-
Add the enzyme-conjugated sulfonamide solution.
-
Incubate for a specified time at a defined temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve.
Analytical Method Validation Workflow & Parameters
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagrams illustrate a typical workflow for method validation and the relationship between key validation parameters.
Commercial Analytical Standards and Columns
The quality of analytical standards and the choice of the analytical column are critical for achieving accurate and reliable results.
Analytical Standards:
-
Sources: Certified reference materials (CRMs) for sulfonamides can be sourced from various suppliers, including Sigma-Aldrich (now part of Merck), U.S. Pharmacopeia (USP), and Pfaltz & Bauer. It is crucial to use standards of known purity and to handle and store them correctly to maintain their integrity.
-
Preparation: Stock solutions are typically prepared by accurately weighing the standard and dissolving it in a suitable solvent like acetone or methanol. Working standards for calibration and spiking are then prepared by diluting the stock solution with an appropriate buffer or mobile phase.
Analytical Columns: The choice of an HPLC or LC-MS/MS column depends on the specific sulfonamides being analyzed, the matrix, and the desired separation efficiency. C18 columns are the most commonly used for sulfonamide analysis.
-
HPLC Columns:
-
Agilent ZORBAX Eclipse XDB C18
-
Phenomenex Kinetex C18
-
Waters SunFire C18
-
Merck-Lichrospher RP18e[14]
-
-
LC-MS/MS Columns:
-
Agilent Poroshell 120 EC-C18
-
Waters ACQUITY UPLC BEH C18
-
Thermo Scientific Hypersil GOLD
-
Proficiency Testing and Inter-laboratory Comparisons
Participation in proficiency testing (PT) schemes is a vital component of a laboratory's quality assurance program. These programs provide an external assessment of a laboratory's performance and allow for comparison with other laboratories. Organizations like FAPAS (Food Analysis Performance Assessment Scheme) and the European Union Reference Laboratories (EURLs) regularly organize PTs for veterinary drug residues, including sulfonamides, in various food matrices.[10][15] The results of these PTs, often expressed as z-scores, provide an objective measure of a laboratory's analytical competence. A multi-residue analysis of 31 sulfonamides validated across three laboratories reported an inter-laboratory coefficient of variation (CV) below 22%, demonstrating the consistency that can be achieved with modern LC-MS/MS methods.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. jfda-online.com [jfda-online.com]
- 9. agilent.com [agilent.com]
- 10. European Union reference laboratory antimicrobial and dye residues in food | EURL [sitesv2.anses.fr]
- 11. fapas.com [fapas.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. imeko.info [imeko.info]
- 15. fapas.com [fapas.com]
- 16. journalofchemistry.org [journalofchemistry.org]
Quantitative Analysis of 2-Chlorobenzenesulfonamide: A Comparative Guide to NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of 2-Chlorobenzenesulfonamide. The information presented herein is supported by established experimental protocols and representative performance data to aid in selecting the most suitable analytical method for your specific needs.
This compound is a crucial building block in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and other therapeutic agents.[1] Its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product. While chromatographic methods have traditionally dominated quantitative analysis in the pharmaceutical industry, qNMR has emerged as a powerful and direct analytical tool.[2]
Method Comparison at a Glance
The choice of analytical technique depends on various factors, including the required precision and accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement of molar concentration based on the integral of specific NMR signals relative to a certified internal standard.[2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification via UV or other detectors. | Separation of volatile compounds in the gas phase followed by detection, often with mass spectrometry (GC-MS) for enhanced specificity.[3] |
| Selectivity | High; resolves signals from different protons within the molecule, allowing for structural confirmation alongside quantification. | Good to excellent; dependent on column chemistry and mobile phase composition. | High; excellent separation for volatile and thermally stable compounds. |
| Accuracy | High; often considered a primary ratio method.[2] | High; dependent on the purity of the reference standard. | High; dependent on the reference standard and potential for thermal degradation. |
| Precision (RSD) | Typically < 1%.[4][5] | Typically < 2%.[6] | Typically < 5%.[7] |
| **Linearity (R²) ** | > 0.999.[4] | > 0.999.[6] | > 0.99.[7] |
| Limit of Detection (LOD) | mg/mL range.[4] | µg/mL to ng/mL range.[6] | ng/mL to pg/mL range.[3] |
| Limit of Quantification (LOQ) | mg/mL range.[4] | µg/mL to ng/mL range.[6] | ng/mL to pg/mL range.[3] |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard.[8] | Moderately complex; may involve filtration, dilution, and mobile phase preparation. | Can be complex; may require derivatization for non-volatile compounds.[3] |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Moderate; typically 15-30 minutes per sample. | Moderate to long; typically 20-40 minutes per sample. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the analysis of this compound using qNMR, HPLC, and GC.
Quantitative ¹H-NMR (qNMR) Spectroscopy
The qNMR method offers a direct and primary measurement of the analyte concentration without the need for a chemically identical reference standard.[2][9]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene (certified reference material)
-
Deuterated Solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard. A D1 of 30 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the aromatic protons) and the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity or concentration of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Analysis:
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Logical Relationships in HPLC Quantification:
Caption: The logical flow of quantification in an HPLC analysis.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, GC analysis is feasible.[11]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column)
Materials:
-
This compound sample and reference standard
-
High-purity solvent (e.g., acetone or ethyl acetate)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent.
-
Create a series of calibration standards through dilution.
-
Accurately weigh the sample and dissolve it in the same solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Injector temperature: e.g., 250 °C
-
Oven temperature program: e.g., start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector temperature: e.g., 280 °C
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample based on its peak area relative to the calibration curve.
-
Experimental Workflow for GC Analysis:
Caption: A simplified workflow for a typical GC experiment.
Conclusion
Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of this compound, each with its own set of advantages. qNMR offers a direct, primary method of quantification with minimal sample preparation, making it highly efficient for purity assessment and concentration determination. HPLC provides excellent separation and sensitivity for non-volatile compounds and is a well-established method in quality control laboratories. GC is a viable option for this analyte, particularly when coupled with mass spectrometry for enhanced specificity, although care must be taken to ensure the thermal stability of the compound during analysis. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample matrix, available instrumentation, and throughput needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. rivm.nl [rivm.nl]
- 4. researchgate.net [researchgate.net]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.nl [shimadzu.nl]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Determination of the content of 2-chlorobenzenesulphonamide and bis(p-chlorophenyl) sulphone in 4-chlorobenzenesulphonamide [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonamide Synthesis: An Evaluation of Precursor Performance
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. The efficiency of sulfonamide synthesis is therefore a critical parameter in drug discovery and development. This guide provides an objective comparison of synthetic yields from various common precursors, supported by experimental data and detailed protocols. We will explore the classic sulfonyl chloride route alongside modern alternatives, offering insights into their respective advantages and limitations.
Data Presentation: Comparative Yields of Sulfonamide Synthesis
The following table summarizes the synthetic yields of sulfonamides obtained from different precursors under various reported conditions. This allows for a direct comparison of the efficacy of each starting material.
| Precursor | Reagents/Conditions | Amine Substrate | Yield (%) | Reference |
| Sulfonyl Chloride | Pyridine, 0-25 °C | Aniline | 100% | [1] |
| Triethylamine (TEA), THF, Ice Bath | Aniline | 86% | [1] | |
| Sodium Hydride (NaH), DMF/THF | 2-chloro-6,7-dimethoxyquinazolin-4-amine | 72-96% | [1] | |
| Sulfonic Acid | 1. Trichloroacetonitrile, PPh₃, DCM2. Amine, Base | Aliphatic, aromatic, and heterocyclic amines | High (not specified) | [1] |
| 2,4,6-trichloro-[1][2][3]-triazine, TEA, Acetone, Microwave | Various amines | High | [1] | |
| Aryl Carboxylic Acid | Cu(II) catalyst, LMCT, One-pot amination | Various amines | 50-82% | [2][4] |
| Sodium Sulfinate | Phenyl trimethyl ammonium tribromide (PTAB) | Various amines | 54-82% | [1] |
| Sulfonyl Hydrazide | 1. NCS/NBS, CH₃CN2. Amine, NEt₃ | Various nucleophiles | 92% (for 7a) | [5] |
| Thiols | H₂O₂ and SOCl₂ (forms sulfonyl chloride in situ), then amine | Aryl thiols | Excellent | [6][7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative of the methods summarized in the table above.
1. Synthesis from Sulfonyl Chlorides (Classic Method)
This is the most traditional and widely used method for preparing sulfonamides.[3] It involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[7]
-
Reactants: Aniline and Benzenesulfonyl Chloride.
-
Procedure:
-
Dissolve aniline in a suitable solvent such as Tetrahydrofuran (THF) in a flask.
-
Add a base, such as triethylamine (TEA) or pyridine, to the solution.[1]
-
Cool the mixture in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the stirred mixture.
-
Continue stirring at room temperature for a designated period (e.g., 6 hours) to allow the reaction to complete.[1]
-
The product, N-phenylbenzenesulfonamide, can then be isolated and purified using standard laboratory techniques.
-
-
Yield: This method is generally high-yielding, with reports of up to 100% for certain substrates.[1]
2. Synthesis from Sulfonyl Hydrazides
This modern approach offers a versatile and efficient route to sulfonamides, proceeding via an in-situ generation of a reactive sulfonyl halide.[5]
-
Reactants: A sulfonyl hydrazide and an amine.
-
Procedure:
-
Dissolve the sulfonyl hydrazide (e.g., 1a, 0.3 mmol) in acetonitrile (CH₃CN, 2.0 mL).
-
Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (0.6 mmol) to the solution.
-
Stir the reaction at room temperature for 2 hours under air to form the corresponding sulfonyl chloride/bromide in situ.
-
Add triethylamine (NEt₃, 0.6 mmol) followed by the desired amine nucleophile (0.6 mmol).
-
Continue stirring at room temperature for an additional 2 hours.
-
Isolate and purify the resulting sulfonamide product.
-
-
Yield: This method is reported to be highly selective and clean, affording products in excellent yields (e.g., 92%).[5]
3. One-Pot Synthesis from Aryl Carboxylic Acids
This novel strategy leverages copper-catalyzed decarboxylative halosulfonylation to convert readily available carboxylic acids into sulfonamides in a single pot, circumventing the need to isolate reactive sulfonyl chloride intermediates.[2][4]
-
Reactants: An aromatic carboxylic acid and an amine.
-
Procedure:
-
Combine the aryl carboxylic acid, a Cu(II) catalyst, and a halosulfonylating agent in a suitable solvent.
-
The reaction is initiated, often with light (Ligand-to-Metal Charge Transfer, LMCT), to convert the carboxylic acid to an in-situ sulfonyl chloride.[2]
-
After the initial conversion is complete, the desired amine is added directly to the reaction mixture.
-
The amine reacts with the in-situ generated sulfonyl chloride to form the final sulfonamide product.
-
The product is then isolated and purified.
-
-
Yield: Yields are generally good, ranging from 50-82% depending on the electronic properties of the starting aryl carboxylic acid.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic routes to sulfonamides from various precursors.
The diagram above illustrates both the direct, classic pathway from sulfonyl chlorides and the modern, one-pot approaches that proceed through a common in-situ generated sulfonyl chloride intermediate. This visualization clarifies the relationships between the different starting materials and their convergence on a final common reaction step.
References
- 1. cbijournal.com [cbijournal.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. frontiersrj.com [frontiersrj.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chlorobenzenesulfonamide Determination in Environmental Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chlorobenzenesulfonamide and other sulfonamides in environmental matrices. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and analytical method development. The guide outlines common analytical approaches, their performance characteristics, and detailed experimental protocols.
Comparison of Analytical Methods
The determination of sulfonamides, including this compound, in environmental samples is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful techniques.[1][2]
The following table summarizes the performance of common methods for sulfonamide analysis in water and soil samples.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| HPLC-DAD | Water & Seafood | Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | 0.7–7.8 µg/L | 2.4–26.0 µg/L | 80.0–116.0% | [2] |
| HPLC-ESI-MS/MS | Water | Solid-Phase Extraction (SPE) | 0.07–0.47 ng/L | - | - | [3] |
| UHPLC-MS/MS | Water | Solid-Phase Extraction (SPE) | 0.3–1.9 ng/L | 1.2–7.6 ng/L | 70–96% | |
| LC-QqLIT-MS | Water | Solid-Phase Extraction (SPE) | 0.01–1.13 ng L(-1) | - | >61% | [4] |
| HPLC-MS/MS | Water | Solid-Phase Extraction (SPE) | - | Down to 0.02 µg/L | 75-106% | [5] |
| Automated SPE-UPLC-MS/MS | Water | Automated Solid-Phase Extraction (SPE) | 0.01–0.05 ng/L | 0.03–0.15 ng/L | 79–118% | [6] |
| HPLC | Water & Soil | Solid-Phase Extraction (SPE) | 0.94-13.2 ng/L (Water), 0.24-3.30 µg/kg (Soil) | - | 81.6-105.5% (Water), 72.6-85.3% (Soil) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are generalized protocols for the key experiments cited in this guide.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique to isolate and concentrate sulfonamides from water samples, effectively reducing matrix interference.[1]
Materials:
-
SPE cartridges (e.g., Oasis HLB, Agilent BondElut PPL)[4]
-
Methanol (HPLC grade)
-
Ammonia solution
-
Formic acid
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Adjust the pH of the water sample (typically 200-1000 mL) to a range of 4 to 7. To chelate metal ions, which can interfere with the analysis, Ethylenediaminetetraacetic acid (EDTA) can be added to a final concentration of 0.5 g/L.[7][6]
-
Cartridge Conditioning: Precondition the SPE cartridge by passing methanol followed by ultrapure water.[8]
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[7]
-
Washing: Wash the cartridge with ultrapure water to remove any unretained impurities.
-
Elution: Elute the retained sulfonamides from the cartridge using a suitable solvent, such as methanol containing 2% aqueous ammonia.[7]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC analysis.[7]
Chromatographic Analysis: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of sulfonamides at trace levels.[1]
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Typical LC Conditions:
-
Mobile Phase: A gradient of two solvents is typically used, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5 - 20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific sulfonamide. Sulfonamides are often analyzed in positive ESI mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte.[7]
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method for sulfonamide determination.
Caption: Performance comparison of HPLC-DAD and LC-MS/MS methods for sulfonamide analysis.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water [mdpi.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
A Comparative Guide to 2- and 4-Chlorobenzenesulfonamide Derivatives: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2- and 4-chlorobenzenesulfonamide derivatives, focusing on their synthesis, physicochemical properties, and key biological activities. The information presented is collated from various scientific sources to offer an objective overview and support further research and development in this area.
Physicochemical Characterization of Parent Compounds
The position of the chlorine atom on the benzene ring influences the physicochemical properties of the parent chlorobenzenesulfonamide molecules. A summary of these properties is presented below.
| Property | 2-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonamide |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol | 191.64 g/mol |
| Melting Point | 189-193 °C | 140-144 °C |
| Appearance | White to light yellow powder | White powder |
| CAS Number | 6961-82-6 | 98-64-6 |
Synthesis of N-Substituted Chlorobenzenesulfonamide Derivatives
The most common method for synthesizing N-substituted 2- and 4-chlorobenzenesulfonamide derivatives involves the reaction of the corresponding chlorobenzenesulfonyl chloride with a primary or secondary amine.
General Experimental Protocol for Synthesis
This protocol describes a general method for the synthesis of N-substituted chlorobenzenesulfonamide derivatives.
Materials:
-
2-Chlorobenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted chlorobenzenesulfonamide derivative.
Comparative Biological Activity
While direct comparative studies between 2- and 4-chlorobenzenesulfonamide derivatives are limited, this section presents available data on their anticancer and carbonic anhydrase inhibitory activities from various sources. It is important to note that a direct comparison of potencies between the two isomeric series is challenging due to variations in experimental conditions (e.g., different cell lines, enzyme isoforms, and assay protocols) across different studies.
Anticancer Activity
Derivatives of both 2- and 4-chlorobenzenesulfonamide have been investigated for their potential as anticancer agents. The following tables summarize the cytotoxic activities (IC50 values) of selected derivatives against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa (Cervical Cancer) | 5.67 ± 0.35 | [1][2] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HL-60 (Leukemia) | 1.57 µg/mL | [1][2] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | AGS (Gastric Cancer) | 0.89 µg/mL | [1][2] |
Table 2: Anticancer Activity of 4-Chlorobenzenesulfonamide Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [3] |
| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [3] |
| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | NCI-H522 (Non-small cell lung cancer) | GI50 = 0.1 | |
| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | SK-MEL-2 (Melanoma) | GI50 = 0.1 |
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers.
Table 3: Carbonic Anhydrase Inhibition by this compound Derivatives Data for a series of thiazide and other chloro-benzenesulfonamide-bearing clinical drugs, some containing the this compound fragment, have been evaluated against twelve human CA isoforms, showing a range of affinities.[4]
Table 4: Carbonic Anhydrase Inhibition by 4-Chlorobenzenesulfonamide Derivatives
| Derivative | CA Isoform | Kᵢ (nM) | Reference |
| 4-Sulfamoyl-benzenecarboxamides | CA II | Low nanomolar range | [5] |
| 4-Sulfamoyl-benzenecarboxamides | CA IV | Low nanomolar range | [5] |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | CA I | Higher affinity than for CA II in some cases | [5] |
| Aromatic amides of 4-aminobenzenesulfonamide | CA VII, CA XIV | Potent inhibitors | [3] |
Key Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (dissolved in DMSO)
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance curve.
-
Data Analysis: Determine the initial rates of the catalyzed reaction at different inhibitor concentrations. Calculate the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.
Conclusion
Both 2- and 4-chlorobenzenesulfonamide scaffolds serve as valuable starting points for the development of biologically active compounds, particularly in the fields of oncology and enzyme inhibition. The position of the chlorine atom influences the physicochemical properties and likely the biological activity profile of the resulting derivatives. While the available data suggests that derivatives of both isomers exhibit promising activities, the lack of direct comparative studies makes it difficult to definitively conclude on the superiority of one scaffold over the other for specific applications. Future research should focus on the synthesis and parallel evaluation of a library of both 2- and 4-chlorobenzenesulfonamide derivatives against a panel of cancer cell lines and enzyme targets to establish clear structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chlorobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Chlorobenzenesulfonamide, a compound utilized in pharmaceutical development and as a reagent in organic synthesis, is crucial for maintaining laboratory safety and ensuring environmental protection.[1] Adherence to established protocols minimizes risks to researchers and the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data and general best practices for hazardous chemical waste management.
I. Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for its safe handling and management.
| Property | Value |
| CAS Number | 6961-82-6[2][3] |
| Molecular Formula | C6H6ClNO2S[2][4] |
| Appearance | White to dark yellow or pale yellow crystals or powder[4] |
| Melting Point | 189 - 193 °C[1][3] |
| Storage | Store at 0-8°C in a dry and well-ventilated place[1][2] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment must be worn when handling this chemical.
Recommended Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles.[5]
-
Hand Protection: Chemical-impermeable gloves.[5]
-
Body Protection: A lab coat or other protective clothing.[5]
-
Respiratory Protection: A dust mask (e.g., N95 type) should be used, especially when handling the solid form to avoid dust formation.[2][3]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the proper disposal of this compound in a laboratory setting. It is imperative to consult your institution's specific Safety Data Sheets (SDS) and waste disposal procedures, as they may contain additional requirements.[7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[5][7] Avoid dust formation during collection by sweeping up and shoveling the material carefully.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix with other incompatible waste streams.[5]
-
Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated. The first rinse should be collected as hazardous waste.[8] Subsequent rinses may be disposed of according to institutional guidelines.
2. Containerization and Labeling:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[6][9]
-
Containers must be kept closed at all times, except when adding waste.[8]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").[6][7]
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be away from incompatible materials.[8]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
The recommended method for the disposal of similar sulfonamide compounds is incineration in a chemical incinerator equipped with a scrubber to ensure the complete destruction of the hazardous compound.[7]
-
Never dispose of this compound down the drain or in the regular trash.[8]
IV. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain: Prevent the further spread of the spill.[5]
-
Absorb and Collect: For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material.
-
Package: Place all contaminated materials into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[10]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound 98 6961-82-6 [sigmaaldrich.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Chlorobenzenesulfonamide
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2-Chlorobenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Use gloves made of materials such as nitrile rubber. Ensure to check the breakthrough time and permeation rate with the glove manufacturer. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes from contamination. |
| Chemical-Resistant Apron or Coveralls | Recommended for large-scale operations or when there is a high risk of splashes. | |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Required when handling the solid powder to prevent inhalation of dust particles.[1] |
| Air-Purifying Respirator with appropriate cartridges | May be necessary in situations with poor ventilation or for spill cleanup. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Dust Formation: Minimize the generation of dust when working with the solid form.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Segregation: Keep well separated from other chemicals, especially those with which it may react.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of cool running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing immediately.[2] Wash the affected skin area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[3] If breathing has stopped, perform artificial respiration.[3] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them small quantities of water to drink.[2] Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Classification: this compound should be treated as hazardous chemical waste.
-
Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Disposal Method: The primary recommended method for the disposal of organochlorine compounds is incineration at a licensed hazardous waste disposal facility.[4] Do not dispose of it down the drain or in regular trash.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.
Contaminated Materials Disposal:
-
PPE: Used disposable gloves, aprons, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste.
-
Labware: Contaminated glassware and other lab equipment should be decontaminated before reuse or disposed of as hazardous waste.
Experimental Protocol: General Synthesis of Sulfonamides
While a specific protocol for an experiment involving this compound is not provided, a general procedure for the synthesis of sulfonamides from sulfonyl chlorides is outlined below. This illustrates a common context in which this chemical might be handled.
-
Reaction Setup: In a fume hood, combine the sulfonyl chloride (e.g., a derivative of this compound) and an amine in an appropriate solvent, such as acetonitrile, within a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for a specified period, often one hour, to ensure the completion of the reaction.[5]
-
Workup: After the reaction is complete, the solvent is removed using a rotary evaporator.
-
Purification: The resulting crude sulfonamide product may be purified using techniques such as silica gel chromatography to isolate the desired compound in high purity.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
